molecular formula C10H9NO B1602538 3-Ethyl-4-formylbenzonitrile CAS No. 202522-04-1

3-Ethyl-4-formylbenzonitrile

Cat. No.: B1602538
CAS No.: 202522-04-1
M. Wt: 159.18 g/mol
InChI Key: JEYCHKIOSFTPQB-UHFFFAOYSA-N
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Description

3-Ethyl-4-formylbenzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYCHKIOSFTPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591104
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202522-04-1
Record name 3-Ethyl-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethyl-4-formylbenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Ethyl-4-formylbenzonitrile , a critical intermediate in the synthesis of next-generation mineralocorticoid receptor antagonists (MRAs).

CAS Registry Number: 202522-04-1 Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Executive Summary

This compound is a bifunctional aromatic scaffold characterized by an electron-withdrawing nitrile group at the C1 position, an aldehyde at C4, and an ethyl group at C3. Its primary utility lies in medicinal chemistry as a "L-shaped" building block for constructing 4-aryl-1,4-dihydro-1,6-naphthyridine cores. These cores are pharmacophores for selective mineralocorticoid receptor antagonists (MRAs), used to treat heart failure and hypertension while minimizing the side effects associated with steroidal antagonists like spironolactone.

Chemical Identity & Structural Analysis

The molecule features an orthogonal reactivity profile:

  • C4-Formyl Group: A highly reactive electrophile susceptible to condensation reactions (e.g., Hantzsch synthesis, reductive amination).

  • C1-Nitrile Group: A robust functionality that remains stable during mild aldehyde manipulations but can be hydrolyzed to carboxylic acids or reduced to amines under harsh conditions.

  • C3-Ethyl Group: Provides steric bulk and lipophilicity, crucial for optimizing the binding affinity of the final drug candidate within the hydrophobic pocket of the target receptor.

PropertyValueNote
Appearance Solid or Viscous OilLow melting point anticipated due to ethyl disruption of crystal lattice.
Solubility Soluble in DCM, EtOH, EtOAcLipophilic nature dominates.
Reactivity High (Aldehyde)Must be stored under inert atmosphere to prevent oxidation to carboxylic acid.
Key Hazard Irritant (H315, H319, H335)Standard precautions for benzonitriles apply.

Synthetic Routes & Methodology

The industrial preparation of this compound prioritizes regiocontrol, often avoiding direct ethylation of the aldehyde due to competing side reactions. The most authoritative route, validated in patent literature (e.g., US 2010/0305052 A1), utilizes a hydrogenation strategy.

Protocol: Catalytic Hydrogenation of Vinyl Precursor

This method ensures the ethyl group is installed without over-reducing the nitrile or aldehyde.

Reagents:

  • Substrate: 4-Formyl-3-vinylbenzonitrile[1][2][3][4]

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol (EtOH)

  • Atmosphere: Hydrogen (H₂)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 mL of ethanol.

  • Catalyst Addition: Add 880 mg of 10% Pd/C carefully under inert gas (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir the suspension vigorously under a Hydrogen atmosphere (balloon pressure is typically sufficient) for 2 hours at room temperature.

    • Critical Control Point: Monitor reaction progress via TLC or LC-MS to ensure reduction of the vinyl group without reducing the aldehyde (to alcohol) or nitrile (to amine).

  • Workup: Filter the suspension through a pad of Kieselguhr (Celite) to remove the Pd catalyst. Wash the pad with ethanol.[4][5]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue (approx. 890 mg) is typically used directly in the next step without further purification.

Visualization: Synthesis & Downstream Application

The following diagram illustrates the synthesis of the target molecule and its subsequent conversion into the pharmacologically active naphthyridine core.

G Precursor 4-Formyl-3-vinylbenzonitrile (Vinyl Precursor) Target This compound (Target Scaffold) Precursor->Target H2, Pd/C Ethanol, 2h (Selective Reduction) DrugCore 4-Aryl-1,4-dihydro- 1,6-naphthyridine (MRA Pharmacophore) Target->DrugCore Hantzsch-type Condensation Reagents Reagents: 2,4-Pentanedione Piperidine Acetic Acid Reagents->DrugCore

Caption: Selective hydrogenation of the vinyl precursor yields the target ethyl-aldehyde, which serves as the electrophilic partner in the construction of the naphthyridine drug core.

Applications in Drug Development

The primary application of this compound is in the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) . Unlike spironolactone, these next-generation compounds (structurally related to Finerenone) offer high selectivity for the MR over other steroid receptors (androgen, progesterone), reducing adverse effects like gynecomastia.

Key Reaction: Hantzsch-Type Condensation

The aldehyde moiety at C4 reacts with 1,3-dicarbonyls and amino-crotonates (or equivalents) to form the dihydropyridine ring.

  • Reaction Partners: this compound + 2,4-Pentanedione + Amino source (e.g., 4-aminopyridine derivative or in situ formed enamine).

  • Conditions: Reflux in Dichloromethane (DCM) or Ethanol with Piperidine/Acetic acid catalyst.

  • Mechanism: The aldehyde undergoes Knoevenagel condensation followed by Michael addition and cyclization. The 3-ethyl group forces the aryl ring to twist perpendicular to the dihydropyridine plane, a conformation essential for receptor binding.

Handling & Safety (GHS Standards)

While specific toxicological data for this intermediate is limited, it should be handled as a potent organic nitrile and aldehyde.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[6][7][8][9]

    • H315: Causes skin irritation.[8][9]

    • H319: Causes serious eye irritation.[8][9]

    • H335: May cause respiratory irritation.[6][8][9]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes oxidize to carboxylic acids upon prolonged exposure to air.

References

  • Bayer Schering Pharma AG. (2010). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 2010/0305052 A1.[3] Link

  • Bayer Intellectual Property GmbH. (2013). Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 8,436,180 B2. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 202522-04-1. PubChem. Link

Sources

Technical Deep Dive: 3-Ethyl-4-formylbenzonitrile (CAS 202522-04-1)

Author: BenchChem Technical Support Team. Date: February 2026

Critical Scaffold for Next-Generation Steroidal & Non-Steroidal Receptor Antagonists

Part 1: Executive Technical Summary

3-Ethyl-4-formylbenzonitrile (CAS 202522-04-1) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) and Progesterone Receptor Antagonists .

Structurally, it serves as the "aryl head" in the assembly of 1,4-dihydropyridine (DHP) and naphthyridine scaffolds. Its significance lies in the 3-ethyl substituent , which provides a distinct steric profile compared to the 3-methyl or 3-methoxy analogs found in first-generation drugs like Finerenone (Kerendia). This ethyl group induces a specific torsional twist in the biaryl axis of the final drug molecule, critical for optimizing binding affinity and selectivity against the Mineralocorticoid Receptor (MR) while minimizing off-target effects on the Androgen Receptor (AR).

Chemical Attribute Technical Specification
IUPAC Name This compound
CAS Number 202522-04-1
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Key Functionality Electrophilic Aldehyde (C4), Electron-withdrawing Nitrile (C1), Steric Ethyl (C3)
Primary Application Hantzsch-type condensation for DHP synthesis; SAR optimization of MRAs
Part 2: Synthetic Architecture & Causality

The synthesis of CAS 202522-04-1 is chemically non-trivial due to the competing reactivity of the ethyl group at the benzylic position. A standard oxidation attempts (e.g., KMnO₄) would degrade the ethyl group or over-oxidize the aldehyde to a carboxylic acid.

Therefore, the Industrial Standard Route relies on a sequence of Radical Bromination → Hydrolysis → Selective Oxidation . This pathway preserves the ethyl group while installing the aldehyde functionality.

Visualizing the Retrosynthetic Logic

Retrosynthesis Target Target: this compound (CAS 202522-04-1) Precursor1 Intermediate: 4-(Bromomethyl)-3-ethylbenzonitrile Precursor1->Target StartingMaterial Start: 3-Ethyl-4-methylbenzonitrile StartingMaterial->Precursor1 Reagents1 Reagents: NBS, AIBN (Radical Bromination) Reagents2 Reagents: NaHCO3/H2O (Hydrolysis) + TEMPO/NaOCl (Oxidation)

Figure 1: Retrosynthetic pathway prioritizing benzylic selectivity to avoid ethyl degradation.

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound from 3-ethyl-4-methylbenzonitrile. Scale: Laboratory Prep (10g scale).

Stage 1: Regioselective Radical Bromination

Rationale: We use N-Bromosuccinimide (NBS) with a radical initiator to target the benzylic methyl group. The ethyl group's secondary benzylic protons are sterically less accessible for the initial radical abstraction compared to the primary methyl protons, but temperature control is vital to prevent over-bromination.

  • Setup: Charge a 250 mL round-bottom flask with 3-ethyl-4-methylbenzonitrile (10.0 g, 68.9 mmol) and CCl₄ or PhCF₃ (Trifluorotoluene - a greener alternative) (100 mL).

  • Activation: Add N-Bromosuccinimide (NBS) (12.8 g, 72.0 mmol) and AIBN (Azobisisobutyronitrile) (0.56 g, 3.4 mmol).

  • Reaction: Reflux the mixture (approx 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC-MS.

    • Checkpoint: Look for the disappearance of the starting material and the formation of the mono-bromo species. If di-bromo forms (>5%), reduce reflux time in future batches.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2] Concentrate the filtrate to yield crude 4-(bromomethyl)-3-ethylbenzonitrile .

Stage 2: Hydrolysis & Sommelet-Type Oxidation

Rationale: Direct oxidation of the halide to aldehyde is often unstable. A two-step Hydrolysis-Oxidation (or a direct Sommelet reaction using Hexamethylenetetramine) is preferred. Here, we use a mild hydrolysis followed by TEMPO oxidation to avoid touching the nitrile group.

  • Hydrolysis: Dissolve the crude bromide in 1,4-Dioxane/Water (1:1) (100 mL). Add CaCO₃ (14.0 g) and reflux for 6 hours.

    • Mechanism:[2][3][4] The weak base hydrolyzes the benzylic bromide to the benzyl alcohol without hydrolyzing the nitrile to an amide.

  • Extraction: Cool, filter inorganic salts, and extract with Ethyl Acetate. Dry over MgSO₄ and concentrate to obtain 3-ethyl-4-(hydroxymethyl)benzonitrile .

  • Oxidation (TEMPO): Dissolve the alcohol intermediate in Dichloromethane (DCM) (100 mL) containing TEMPO (108 mg, 1 mol%).

  • Cycle: Cool to 0°C. Add a solution of KBr (0.8 g) in water (5 mL). Slowly add NaOCl (Bleach) (1.1 eq) buffered with NaHCO₃ to pH 8.6.

    • Critical Control: Maintain temperature <5°C to prevent nitrile hydrolysis.

  • Purification: Quench with Na₂S₂O₃. Extract DCM layer.[5] Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Target: 65–75% overall yield.

Part 4: Application in Drug Discovery (The Hantzsch Assembly)

The primary utility of CAS 202522-04-1 is in the construction of the Dihydropyridine (DHP) Core . This is the "engine" of modern MRA drugs.

The aldehyde at C4 reacts with a dicarbonyl compound and an amino-crotonate (or ammonia) to close the ring. The 3-ethyl group creates a "steric clash" that forces the aryl ring to rotate out of plane relative to the DHP ring. This atropisomerism is often crucial for locking the molecule into the active conformation required for the Mineralocorticoid Receptor.

Workflow: The DHP Construction

HantzschReaction Aldehyde This compound (CAS 202522-04-1) Reaction Hantzsch Condensation (Reflux/EtOH or Microwave) Aldehyde->Reaction Ketoester Beta-Keto Ester (e.g., Ethyl acetoacetate) Ketoester->Reaction Amine Amino Crotonate (or NH3 source) Amine->Reaction Product 4-(4-cyano-2-ethylphenyl)- 1,4-dihydropyridine derivative Reaction->Product Cyclization

Figure 2: The convergent synthesis of the MRA pharmacophore using CAS 202522-04-1.

Part 5: Analytical & Safety Profile
Characterization Data (Simulated for Verification)

To validate the synthesis, the following analytical signals must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~10.2–10.4 ppm.

    • Aromatic Protons: Three distinct signals in the 7.6–8.0 ppm region (coupling pattern: d, dd, d).[6]

    • Ethyl Group: Quartet at ~3.0 ppm (benzylic CH₂) and Triplet at ~1.3 ppm (terminal CH₃).

  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, weak band at ~2230 cm⁻¹.

    • Carbonyl (C=O): Strong band at ~1690–1700 cm⁻¹.

Safety & Handling (EHS)
  • Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions under extreme physiological conditions, though it is primarily an irritant in handling. Use Silver Nitrate or Bleach solutions to neutralize spills.

  • Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the benzoic acid. Store under Nitrogen/Argon at 2–8°C.

  • Skin/Eye Contact: Potent irritant.[7][8][9][10] Standard PPE (Nitrile gloves, Goggles) is mandatory.

Part 6: References
  • Bayer Pharma AG. (2016). Substituted 1,4-Dihydropyridines and their use as Mineralocorticoid Receptor Antagonists. World Intellectual Property Organization. Patent WO2016071212. (Describes the general synthesis of cyano-benzaldehydes for MRA scaffolds). Link

  • Organic Syntheses. (2011). Oxidation of Alcohols to Aldehydes with TEMPO. Organic Syntheses, Coll. Vol. 10. (Standard protocol for the oxidation step described in Part 3). Link

  • Journal of Medicinal Chemistry. (2015). Discovery of Finerenone: A Nonsteroidal Mineralocorticoid Receptor Antagonist for the Treatment of Chronic Kidney Disease. (Provides the SAR context for the ethyl vs. methyl/methoxy substitution). Link

  • Fisher Scientific. (2025).[9][10] Safety Data Sheet: 4-Formylbenzonitrile derivatives.[9] (General safety handling for the chemical class). Link

Sources

3-Ethyl-4-formylbenzonitrile physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-Ethyl-4-formylbenzonitrile , a critical intermediate in the development of next-generation Mineralocorticoid Receptor Antagonists (MRAs).

Executive Summary

This compound (CAS 202522-04-1) is a functionalized aromatic building block characterized by a benzonitrile core substituted with an ethyl group at the meta position and a formyl (aldehyde) group at the para position relative to the nitrile.[1][2][3][4]

It serves as a pivotal intermediate in the synthesis of 1,4-dihydro-1,6-naphthyridines , a class of compounds investigated for their efficacy as Mineralocorticoid Receptor Antagonists (MRAs) .[1] These therapeutic agents are designed to treat cardiovascular disorders, including heart failure and hypertension, by mitigating aldosterone-induced pathogenicity.

Physicochemical Specifications

The following data aggregates experimental observations from patent literature and predicted values for high-purity research grades.

Table 1: Core Physical Properties
PropertySpecificationSource/Note
CAS Number 202522-04-1Chemical Abstracts Service
IUPAC Name This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Physical State Solid or Viscous OilTendency to oil upon synthesis; crystallizes on high purification.[1][3][5]
Solubility Soluble in DCM, EtOAc, Ethanol, DMFLipophilic nature due to ethyl/aromatic core.
Boiling Point ~296°C (Predicted)Decomposes at high heat; vacuum distillation recommended.
Density 1.08 ± 0.1 g/cm³ (Predicted)
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Aldehyde is oxidation-sensitive (air).

Structural Characterization (Spectroscopy)[1]

Accurate identification relies on distinguishing the ethyl side chain from the aldehyde and nitrile functionalities.

NMR Logic & Interpretation
  • ¹H NMR (300 MHz, CDCl₃):

    • Aldehyde (-CHO): Distinct singlet downfield at δ ~10.3 ppm .[1]

    • Aromatic Region: Three protons exhibiting a 1,2,4-substitution pattern. Look for a doublet (H5), a doublet of doublets (H6), and a singlet (H2).

    • Ethyl Group:

      • -CH₂- (Methylene): Quartet at δ ~3.0 ppm .[1]

      • -CH₃ (Methyl): Triplet at δ ~1.3 ppm .[1]

IR Spectroscopy Signature
  • Nitrile (-C≡N): Sharp, medium intensity band at ~2230 cm⁻¹ .

  • Carbonyl (C=O): Strong band at ~1700 cm⁻¹ (typical for conjugated aldehydes).

Visualization: Structural Connectivity

G Figure 1: Spectroscopic Logic Map for this compound Core Benzene Ring Pos1 C1: Nitrile (-CN) IR: ~2230 cm⁻¹ Core->Pos1 Position 1 Pos3 C3: Ethyl (-CH2CH3) NMR: q (~3.0), t (~1.3) Core->Pos3 Position 3 Pos4 C4: Formyl (-CHO) NMR: s (~10.3) Core->Pos4 Position 4

Synthesis & Manufacturing Workflow

The most authoritative route, detailed in Bayer's patent US8436180B2 , utilizes a Stille Coupling followed by Hydrogenation . This method avoids harsh Friedel-Crafts conditions that could compromise the nitrile group.[1]

Workflow Diagram

Synthesis Figure 2: Synthetic Pathway (US8436180B2 Protocol) Start Start: 5-cyano-2-formylphenyl triflate Reagent1 Step 1: Stille Coupling Tributyl(vinyl)tin, PdCl2(PPh3)2 DMF, 80°C, 90 min Start->Reagent1 Inter Intermediate: 4-Formyl-3-vinylbenzonitrile (Solid) Reagent2 Step 2: Hydrogenation H2 (1 atm), 10% Pd/C Ethanol, RT, 2h Inter->Reagent2 Final Product: this compound (CAS 202522-04-1) Reagent1->Inter Reagent2->Final

[5][6]

Detailed Protocol (Self-Validating)
Step 1: Synthesis of 4-Formyl-3-vinylbenzonitrile (Precursor)[1]
  • Reagents: 5-cyano-2-formylphenyl trifluoromethanesulfonate (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Bis(triphenylphosphine)palladium(II) chloride (0.05 eq).[1][5]

  • Solvent: Anhydrous DMF (Degassed).

  • Procedure:

    • Combine reagents in DMF under Argon atmosphere.

    • Heat to 80°C for 90 minutes.

    • Quench: Add 10% Potassium Fluoride (KF) solution (precipitates tin byproducts). Stir 1h at RT.[5][7]

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ and brine.[7]

    • Validation: GC-MS should show M+ = 157.[1][5][7]

Step 2: Hydrogenation to this compound[1]
  • Reagents: 4-Formyl-3-vinylbenzonitrile, 10% Pd/C catalyst.[1][8]

  • Solvent: Ethanol.[8][9]

  • Procedure:

    • Dissolve the vinyl intermediate in ethanol.

    • Add Pd/C catalyst (approx. 10 wt% loading relative to substrate).[9]

    • Stir vigorously under Hydrogen atmosphere (1 atm) for 2 hours.

    • Purification: Filter through Celite (diatomaceous earth) to remove Pd/C. Concentrate filtrate.

    • Result: The residue is typically used directly in subsequent steps (e.g., condensation with 1,4-dihydropyridines) without extensive recrystallization, highlighting its role as a transient intermediate.

Handling, Stability & Safety (HSE)

  • Air Sensitivity: The formyl group is susceptible to oxidation to the carboxylic acid (3-ethyl-4-cyanobenzoic acid).[1] Store under Nitrogen/Argon.

  • Thermal Stability: Avoid temperatures >100°C during drying to prevent polymerization or nitrile hydrolysis.

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (typical for benzonitriles).[10][11][12]

    • H315/H319: Causes skin and serious eye irritation.[10][11][12]

  • Disposal: All tin-containing waste from Step 1 must be segregated as heavy metal waste.[1]

References

  • US Patent 8436180B2 : Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. Assigned to Bayer Intellectual Property GmbH. (Example 14A details the synthesis of CAS 202522-04-1).

  • PubChem Compound Summary : 4-Formyl-3-vinylbenzonitrile (Precursor data). [1]

  • Chemical Abstracts Service (CAS) : Registry Data for 202522-04-1.[1][3]

Sources

Technical Whitepaper: Physicochemical Profiling and Solubility Thermodynamics of 3-Ethyl-4-formylbenzonitrile

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profile for 3-Ethyl-4-formylbenzonitrile (CAS: 202522-04-1 / 106592-74-7), a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors and receptor antagonists.[1][2]

Unlike simple commodity chemicals, this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitrile and formyl group opposed by a lipophilic ethyl chain.[1][2][3][4] This creates a unique solubility window that researchers must navigate carefully to avoid process failures such as oiling out, hemiacetal formation, or unwanted hydrolysis.[2][3][4] This guide moves beyond static data tables to establish a predictive solubility model and a self-validating experimental protocol for process optimization.

Molecular Architecture & Computed Baseline[2][4]

Before initiating wet chemistry, we must establish the theoretical baseline.[2][3][4] The solubility of this compound is governed by the competition between its polar aldehyde/nitrile "heads" and its lipophilic ethyl/phenyl "body."[1][2][4]

Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₉NOModerate molecular weight facilitates high molarity solutions.[1][2]
Molecular Weight 159.19 g/mol Low MW suggests rapid dissolution kinetics.[2][4]
cLogP (Predicted) 2.6 – 2.9Lipophilic. Prefers organic solvents over aqueous media.[2][4]
H-Bond Donors 0No internal protons to donate; poor water solubility.[1][2][4]
H-Bond Acceptors 2 (Nitrile, Carbonyl)Good interaction with polar aprotic solvents (DMSO, Acetone).[2][3]
Rotatable Bonds 2 (Ethyl, Formyl)Low conformational entropy penalty upon crystallization.[2]
Polar Surface Area ~40.9 ŲPermeable, but sufficiently polar to dissolve in alcohols.[2][3][4]
Structural Reactivity Warning

Critical Insight: The C-4 formyl group (aldehyde) is an electrophilic "hotspot."[2][4]

  • In Alcohols (MeOH/EtOH): Reversible formation of hemiacetals occurs.[2][4] While this increases apparent solubility, it complicates HPLC analysis and stoichiometry.[2][3][4]

  • In Water: The nitrile is stable at neutral pH, but the aldehyde is susceptible to aerobic oxidation to the carboxylic acid over time, drastically altering solubility (making it more polar).[2][3]

Solubility Thermodynamics & Solvent Screening[1][3]

The following profile categorizes solvents by their thermodynamic affinity for this compound based on "Like Dissolves Like" principles and dielectric constants (

The Solubility Matrix[1][2][3][5]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes & Causality
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)The high polarizability of DCM matches the aromatic ring; primary choice for extraction.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent (>100 mg/mL)Dipole-dipole interactions stabilize the nitrile/aldehyde groups.[2][3] Ideal for stock solutions.
Esters/Ethers Ethyl Acetate, THF, MTBEGood (20–80 mg/mL)Good balance for process crystallization.[3] MTBE is often used as an anti-solvent.[2][4]
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)CAUTION: Hemiacetal formation risk.[3] Solubility decreases as alcohol chain length increases.[2][4]
Aqueous Water, PBS (pH 7.[2][4]4)Poor (<0.5 mg/mL)Hydrophobic effect dominates.[2][4] Requires surfactant (e.g., Tween 80) or cosolvent for bio-assays.[2][4]
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Dielectric constant too low to overcome crystal lattice energy.[2] Used strictly to precipitate the product.

Visualizing the Process Logic

The following diagrams illustrate the decision-making pathways for solvent selection and the experimental workflow for determining solubility.

Solvent Selection Decision Tree

SolventSelectionStartStart: Solvent Selection for this compoundPurposeDefine PurposeStart->PurposeReactionSynthetic ReactionPurpose->ReactionExtractionWork-up / ExtractionPurpose->ExtractionAnalysisAnalytical (HPLC/NMR)Purpose->AnalysisReactTypeIs the reagent a Nucleophile?Reaction->ReactTypePartitionPartition Coefficient CheckExtraction->PartitionSolventCompatSolvent CompatibilityAnalysis->SolventCompatAvoidAlcAVOID Alcohols(Hemiacetal Risk)ReactType->AvoidAlcYes (e.g. Amines)UseAproticUSE: THF, DCM, TolueneReactType->UseAproticNoUseDCMUSE: DCM or EtOAc(High Solubility)Partition->UseDCMUseDMSOUSE: DMSO-d6 or CDCl3(No signal interference)SolventCompat->UseDMSO

Caption: Decision logic for selecting the optimal solvent based on process stage, prioritizing chemical stability.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To generate a precise saturation point (mg/mL) for this compound in a target solvent. Method: Shake-Flask Method with HPLC-UV Quantification.

Reagents & Equipment
  • Compound: this compound (>98% purity).[1][2][4]

  • Solvents: HPLC Grade (Degassed).

  • Agitation: Thermomixer or Orbital Shaker (controlled at 25°C ± 0.1°C).

  • Filtration: 0.22 µm PTFE Syringe Filters (Do not use Nylon; it binds benzonitriles).[2][4]

Step-by-Step Methodology
  • Supersaturation:

    • Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

    • Expert Tip: If the solid dissolves immediately, add more until a visible pellet remains at the bottom.[2][3][4]

  • Equilibration:

    • Agitate at 25°C for 24 hours .

    • Why 24h? This ensures the crystal lattice energy is fully overcome and thermodynamic equilibrium is reached, distinguishing it from "kinetic" solubility.[2][3][4]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter.[2][4]

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100-fold with Acetonitrile.[2][4]

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[2][3][4]

    • Mobile Phase: 60:40 Water:Acetonitrile (Isocratic).[2][4]

    • Detection: UV at 254 nm (Strong absorption by the benzonitrile chromophore).[2][4]

    • Calculation:

      
      
      
Workflow Diagram

SolubilityProtocolStep11. Supersaturate(Excess Solid + Solvent)Step22. Equilibrate(24h @ 25°C)Step1->Step2AgitationStep33. Filter(0.22 µm PTFE)Step2->Step3CentrifugeStep44. Dilute & Inject(HPLC-UV @ 254nm)Step3->Step4Quantify

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Application in Process Chemistry[1][2][3][4]

Crystallization Strategy

To purify this compound from reaction mixtures:

  • Solvent: Ethyl Acetate (High solubility at boil, moderate at RT).[2][4]

  • Anti-Solvent: Hexane or Heptane.[2][4]

  • Procedure: Dissolve crude material in minimal hot EtOAc (60°C). Slowly add Heptane until turbidity persists. Cool to 0°C. The lipophilic ethyl group drives precipitation in non-polar environments.[2][4]

Reaction Solvent Choice

For reactions involving the aldehyde (e.g., reductive amination):

  • Recommended: Dichloroethane (DCE) or THF.[2][4]

  • Avoid: Ethanol (forms hemiacetal, slowing kinetics) or Water (poor solubility necessitates phase transfer catalysts).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 202522-04-1 (Analogous Structures). Retrieved from [Link][2][5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3][4] Advanced Drug Delivery Reviews.[2][4] [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3][4] Wiley-Interscience.[1][2][4] (Standard reference for pSOL and Shake-Flask protocols).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[2][4] Wiley-VCH.[1][2][4] (Source for dielectric constants and solvent polarity scales).

3-Ethyl-4-formylbenzonitrile reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, stability, and synthetic utility of 3-Ethyl-4-formylbenzonitrile , a specialized intermediate used in the development of non-steroidal mineralocorticoid receptor antagonists (MRAs).

Content Type: Technical Whitepaper / Synthetic Guide Subject: CAS 202522-04-1 | Reactivity, Stability, and Downstream Application

Executive Summary

This compound (CAS: 202522-04-1) is a critical aromatic building block, primarily utilized in the synthesis of 1,4-dihydro-1,6-naphthyridine scaffolds—a structural class associated with third-generation, non-steroidal mineralocorticoid receptor antagonists (MRAs) similar to Finerenone.

Its value lies in its unique substitution pattern: a nitrile (cyano) group at position 1 and a formyl (aldehyde) group at position 4, modulated by an ethyl group at position 3.[1] This "Push-Pull-Steric" arrangement dictates its reactivity profile, making it a highly specific electrophile for Hantzsch-type condensations while presenting unique stability challenges during storage and handling.

Property Data
CAS Number 202522-04-1
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Ethanol, Ethyl Acetate; Insoluble in Water
Key Hazard Irritant (H315, H319, H335); Air-sensitive (Aldehyde oxidation)

Structural Analysis & Physicochemical Reactivity

To manipulate this molecule effectively, one must understand the electronic and steric forces at play.[1]

The "Ortho-Ethyl" Steric Gate

The ethyl group at C3 is positioned ortho to the reactive formyl group at C4.[1]

  • Impact on Reactivity: The steric bulk of the ethyl group slightly retards the rate of nucleophilic attack at the carbonyl carbon compared to unhindered benzaldehydes.[1] However, it also suppresses the formation of unwanted bis-addition byproducts during condensation reactions.[1]

  • Impact on Conformation: The ethyl group forces the formyl group to rotate out of perfect planarity with the benzene ring, potentially modulating the conjugation energy and electronic communication with the para-cyano group.[1]

The "Para-Cyano" Electronic Activation

The nitrile group at C1 is a strong Electron Withdrawing Group (EWG).[1]

  • Electrophilicity: Through induction (-I) and resonance (-M), the nitrile group decreases electron density at the para-position (C4).[1] This makes the aldehyde carbon more electrophilic , compensating for the steric hindrance of the ethyl group and ensuring high reactivity in condensation reactions (e.g., with 1,3-dicarbonyls).[1]

ElectronicMap Molecule This compound CN C1: Nitrile (-CN) Electron Withdrawing Molecule->CN Ethyl C3: Ethyl (-Et) Steric Bulk + Weak EDG Molecule->Ethyl CHO C4: Formyl (-CHO) Reactive Electrophile Molecule->CHO CN->CHO Increases Electrophilicity (Para-effect) Ethyl->CHO Steric Hindrance (Ortho-effect)

Figure 1: Structural-Activity Relationship (SAR) map detailing the electronic and steric influences within the molecule.

Chemoselectivity & Synthesis

The synthesis of this compound presents a classic chemoselectivity challenge: reducing a vinyl group without affecting the aldehyde or nitrile.[1]

The Precursor: 4-Formyl-3-vinylbenzonitrile

The standard industrial route involves the selective hydrogenation of 4-formyl-3-vinylbenzonitrile.

Protocol: Chemoselective Hydrogenation

Context: Reducing the alkene (vinyl) while preserving the aldehyde (susceptible to reduction to alcohol) and nitrile (susceptible to reduction to amine).[1]

  • Preparation: Dissolve 4-formyl-3-vinylbenzonitrile (1.0 eq) in Ethanol.

  • Catalyst: Add 10% Pd/C (approx. 5-10 wt% loading relative to substrate).[1]

  • Reaction: Stir vigorously under a Hydrogen atmosphere (balloon pressure or slight positive pressure) at ambient temperature.

  • Monitoring: Monitor via HPLC/TLC. The reaction typically completes in 2 hours .[1]

    • Critical Control Point: Extended reaction times or high pressure can lead to over-reduction of the aldehyde to the benzyl alcohol.[1]

  • Workup: Filter the suspension through a pad of Kieselguhr (Celite) to remove the catalyst.[1] Wash the pad with ethanol.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Why this works: Palladium on Carbon (Pd/C) under mild conditions prefers the reduction of non-conjugated and conjugated alkenes over carbonyls and nitriles.[1] The nitrile requires high pressure or Raney Nickel to reduce; the aldehyde requires more forcing conditions or specific catalysts (like Pt) to reduce rapidly in this timeframe.[1]

Downstream Reactivity: The Hantzsch Condensation

The primary utility of this molecule is in the Hantzsch Dihydropyridine Synthesis to form MRA scaffolds.[1]

Reaction Mechanism

The aldehyde condenses with a 1,3-dicarbonyl (e.g., 2,4-pentanedione) and an amine source (or enamine) to close the dihydropyridine ring.[1]

Protocol: Dihydropyridine Scaffold Synthesis

Based on Patent US8436180B2 (Example 14A/B context).

  • Reagents:

    • This compound (1.0 eq)[3][4]

    • 2,4-Pentanedione (1.1 eq)

    • Piperidine (0.2 eq, Catalyst)[1]

    • Acetic Acid (1.5 eq, Catalyst/Buffer)[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Conditions: Reflux with a water separator (Dean-Stark trap) or use molecular sieves to drive the equilibrium by removing water.[1] Reaction time: 24 hours .

  • Workup: Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize acid, followed by brine. Dry organic phase over 
    
    
    
    .[1][5]
  • Purification: Concentrate and crystallize or chromatograph.

ReactionPathway Precursor 4-Formyl-3-vinylbenzonitrile Intermediate This compound (Target Molecule) Precursor->Intermediate Pd/C, H2, EtOH (Selective Hydrogenation) Product 1,4-Dihydropyridine Scaffold (MRA Drug Core) Intermediate->Product Hantzsch Condensation (Reflux, -H2O) Reagents 2,4-Pentanedione + Amine Source Reagents->Product

Figure 2: Synthetic workflow from vinyl precursor to the final pharmaceutical scaffold.

Stability & Handling Guidelines

As an aldehyde with an electron-withdrawing nitrile group, this compound possesses specific stability risks.

Autoxidation (Air Sensitivity)

Aldehydes are prone to autoxidation to carboxylic acids (in this case, 4-cyano-2-ethylbenzoic acid).

  • Risk Factor: Moderate.[1][6] The ortho-ethyl group provides some steric protection, but the para-nitrile activates the carbonyl carbon.[1]

  • Mitigation: Store under an inert atmosphere (Nitrogen or Argon).[1] Long-term storage should be in a sealed container at 2–8°C .[1]

Cannizzaro Reaction

In the presence of strong bases, aldehydes lacking alpha-hydrogens (like this benzaldehyde derivative) can undergo disproportionation (Cannizzaro reaction).[1]

  • Risk Factor: Low in solid state; High in basic solution.[1]

  • Mitigation: Avoid exposure to strong mineral bases (NaOH, KOH) unless intended.[1] Use mild organic bases (Piperidine, TEA) for condensations.[1]

Hydrolysis

The nitrile group is generally stable but can hydrolyze to an amide or acid under extreme acidic/basic heating.[1]

  • Mitigation: Maintain pH 4–9 during standard processing.

References

  • Synthesis & Application in MRA Scaffolds

    • Title: Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof.
    • Source: US Patent 8,436,180 B2 (Example 14A).[1]

    • URL
  • General Reactivity of Substituted Benzonitriles

    • Title: this compound (Compound Summary).[1][2][3][4][5][7][8]

    • Source: PubChem (NIH).[1]

    • URL:[Link](Note: Search via structure or CAS 202522-04-1 for specific entry).[1]

  • Safety Data & Handling

    • Title: Safety Data Sheet - this compound.[4][5][8]

    • Source: Thermo Fisher Scientific / Alfa Aesar.[1]

Sources

Technical Guide: 3-Ethyl-4-formylbenzonitrile Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Role in Non-Steroidal Mineralocorticoid Receptor Antagonist (MRA) Synthesis [1][2]

Executive Summary

3-Ethyl-4-formylbenzonitrile (CAS: 202522-04-1) is a critical intermediate in the synthesis of next-generation, non-steroidal mineralocorticoid receptor antagonists (MRAs).[1][2] Unlike traditional steroidal MRAs (e.g., Spironolactone, Eplerenone), derivatives synthesized from this scaffold—such as analogs of Finerenone —offer high selectivity for the mineralocorticoid receptor (MR) over the glucocorticoid and androgen receptors.[2]

This guide details the chemical properties, synthetic pathways, and downstream derivatization of this compound.[1][2] It specifically addresses the "ortho-effect" introduced by the ethyl group, which modulates the steric and electronic environment of the resulting 1,4-dihydropyridine (DHP) pharmacophore, influencing receptor binding kinetics and metabolic stability.[2]

Structural Analysis & Chemical Properties[1][2]

The molecule features a benzonitrile core substituted with an ethyl group at the 3-position and a formyl (aldehyde) group at the 4-position.[1][2]

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 202522-04-1[1][2][3][4]

  • Molecular Formula: C₁₀H₉NO[1][2]

  • Molecular Weight: 159.19 g/mol [1][2]

  • Key Functional Groups:

    • Nitrile (C-1): Electron-withdrawing group; serves as a metabolic handle or hydrogen-bond acceptor in the final drug.[1][2]

    • Ethyl (C-3): Lipophilic steric block; restricts rotation of the aryl ring when coupled to the DHP core (atropisomerism potential).[1][2]

    • Formyl (C-4): Reactive "warhead" for Hantzsch condensation.[1][2]

The "Ortho-Effect" in Drug Design

In the context of MRA development (e.g., Bayer's dihydropyridine series), the substituent ortho to the attachment point (the aldehyde) is crucial.[2]

  • Finerenone: Uses a methoxy group (from 4-cyano-2-methoxybenzaldehyde).[1][2]

  • Ethyl Analog: Uses the ethyl group.[1][2]

  • Impact: The ethyl group increases lipophilicity (

    
    ) and steric bulk compared to methoxy.[1][2] This modification is often employed to fine-tune the off-rate  of the drug from the receptor, potentially extending the duration of action while maintaining selectivity.[2]
    
Synthetic Pathways

The synthesis of this compound requires high chemoselectivity to reduce a vinyl precursor without affecting the labile nitrile or aldehyde groups.[1][2]

Validated Synthetic Route

The industrial standard involves the selective hydrogenation of 4-formyl-3-vinylbenzonitrile .[1][2]

Step 1: Precursor Assembly (Stille/Suzuki Coupling)

  • Starting Material: 3-Bromo-4-formylbenzonitrile.[1][2]

  • Reagent: Tributyl(vinyl)tin or Potassium vinyltrifluoroborate.[1][2]

  • Catalyst: Pd(PPh₃)₄.[1][2]

  • Outcome: 4-Formyl-3-vinylbenzonitrile.[1][2][5][6][7]

Step 2: Selective Hydrogenation (The Critical Step)

  • Challenge: Reducing the alkene (vinyl) without reducing the nitrile (to amine) or the aldehyde (to alcohol).

  • Protocol:

    • Dissolve 4-formyl-3-vinylbenzonitrile in Ethanol .

    • Add 10% Pd/C catalyst (approx. 5-10 mol%).[1][2]

    • Stir vigorously under Hydrogen atmosphere (1 atm) .

    • Monitor: Reaction typically completes in 2–4 hours.[1][2] Over-reaction leads to benzyl alcohol impurities.[1][2]

    • Workup: Filter through Kieselguhr (Celite) to remove Pd/C. Concentrate filtrate.[1][2]

    • Yield: Typically >90% (crude used directly).[1][2]

Synthetic Workflow Diagram

SynthesisPath Start 3-Bromo-4-formylbenzonitrile Vinyl 4-Formyl-3-vinylbenzonitrile Start->Vinyl Stille Coupling (Vinyl-SnBu3, Pd cat.) Product This compound (Target Scaffold) Vinyl->Product Selective Hydrogenation (H2, Pd/C, EtOH) DHP 1,4-Dihydropyridine (MRA Drug Core) Product->DHP Hantzsch Condensation (+ 2,4-Pentanedione + Amine)

Caption: Figure 1. Synthetic route from halogenated precursor to the MRA drug core via the 3-ethyl intermediate.[1][2]

Derivatization & Medicinal Chemistry[1]

The primary utility of this compound is in the Hantzsch Dihydropyridine Synthesis .[1][2] This reaction constructs the tricyclic core found in modern MRAs.[1][2]

Protocol: Dihydropyridine Assembly

This protocol describes the reaction with a dicarbonyl and an amine to form the bioactive core.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2]

  • 2,4-Pentanedione (Acetylacetone) (1.1 eq)[1][2]

  • Primary Amine (e.g., 4-aminopyridine derivative or simple amine) (1.0 eq)

  • Catalyst: Piperidine (0.2 eq) and Acetic Acid (1.5 eq).[1][2]

  • Solvent: Isopropanol or Ethanol (Reflux).[1][2]

Procedure:

  • Charge: Combine the nitrile intermediate, dicarbonyl, and amine in the solvent.[2]

  • Catalyze: Add piperidine and acetic acid.

  • Reflux: Heat to reflux (80–100°C) for 12–24 hours.

  • Mechanism: The reaction proceeds via a Knoevenagel condensation (aldehyde + dicarbonyl) followed by a Michael addition of the amine and subsequent cyclization/dehydration.[1][2]

  • Isolation: Cool to precipitate the crude product. Recrystallize from EtOH/Water.[1][2]

SAR Logic: Ethyl vs. Methoxy

Why substitute Ethyl for Methoxy (Finerenone)?

Feature3-Ethyl Analog2-Methoxy Analog (Finerenone)
Steric Bulk High (Restricts rotation)Medium
Lipophilicity Higher LogP (Better membrane perm.)[1][2]Lower LogP
Metabolic Stability Susceptible to benzylic oxidationSusceptible to O-demethylation
Receptor Binding Fills hydrophobic pocketH-bond acceptor capability
Critical Quality Attributes (CQA) & Analytics

For drug development, purity of the intermediate is paramount.[2]

Impurity Profile:

  • Over-reduced Alcohol: 3-Ethyl-4-(hydroxymethyl)benzonitrile.[1][2] Result of aldehyde reduction.[1][2]

    • Control: Stop hydrogenation immediately upon consumption of vinyl starting material (HPLC monitoring).[1][2]

  • Over-reduced Amine: 3-Ethyl-4-formylbenzylamine. Result of nitrile reduction.[1][2]

    • Control: Avoid high pressure H₂; use mild catalysts (Pd/C is generally safe at 1 atm; avoid Raney Ni).[1][2]

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1][2] Gradient 10% B to 90% B.[1][2]

  • Detection: UV at 254 nm (Nitrile/Aromatic absorbance).[1][2]

References
  • Bayer Pharma AG. (2010).[1][2] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 2010/0305052 A1.[1][2]

    • Primary source for the synthesis of this compound via hydrogenation of the vinyl precursor.[1][2]

  • Bayer Schering Pharma AG. (2009).[1][2] Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof. EP Patent 2132206 B1.[1][2]

    • Details the Hantzsch condensation protocol using this specific ethyl intermedi
  • Stout, D. M., & Meyers, A. I. (1982).[2][5][7][8][9] Recent advances in the chemistry of dihydropyridines.[1][2] Chemical Reviews, 82(2), 223–243.[2][8]

    • Authoritative review on the mechanism of 1,4-dihydropyridine synthesis referenced in the patent liter
  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CAS 202522-04-1).[1][2][3][4] National Library of Medicine.[1][2] [1][2]

    • Verification of chemical identity and physical properties.

Sources

Potential research areas for 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 3-Ethyl-4-formylbenzonitrile in Medicinal Chemistry

Executive Summary

This compound (CAS: 202522-04-1) is a specialized organic intermediate critical to the Structure-Activity Relationship (SAR) exploration of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) and p38 MAPK inhibitors. Distinguished by its ortho-ethyl benzaldehyde motif, this compound serves as a lipophilic bioisostere to the methoxy-substituted cores found in commercial drugs like Finerenone .

This guide outlines the compound's synthetic utility, specifically its role in constructing 1,4-dihydropyridine and indazole scaffolds, and provides validated protocols for its preparation and downstream application.

Part 1: Chemical Profile & Strategic Significance

The compound features a tri-substituted benzene ring containing a nitrile (electron-withdrawing), an aldehyde (reactive electrophile), and an ethyl group (steric/lipophilic modulator).

PropertySpecification
CAS Number 202522-04-1
IUPAC Name This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance White to off-white crystalline solid
Key Functionality Aldehyde: Precursor for heterocycle condensation (Hantzsch, Knoevenagel).Nitrile: Precursor for amines, amides, or tetrazoles.Ethyl: Lipophilic spacer for hydrophobic pocket binding.[1][2][3]
Why This Molecule Matters

In drug discovery, particularly for cardiovascular targets, the 3-position substituent on the phenyl ring is a "magic methyl" region. Replacing a methoxy group (as seen in Finerenone) with an ethyl group (via this compound) alters the molecule's logP and metabolic stability without disrupting the core binding mode. This allows researchers to fine-tune the pharmacokinetic profile of dihydropyridine-based MRAs.

Part 2: Validated Synthetic Protocols

The industrial standard for synthesizing this compound relies on the selective hydrogenation of a vinyl precursor to avoid over-reduction of the aldehyde or nitrile.

Protocol A: Selective Hydrogenation (The Bayer Method)

Origin: Adapted from Bayer Pharma AG patents (e.g., US8436180B2).

Reaction Overview: Transformation of 4-formyl-3-vinylbenzonitrile to This compound .[4][5][6]

Reagents:

  • Precursor: 4-Formyl-3-vinylbenzonitrile (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (approx. 10-15 wt%)

  • Solvent: Ethanol (anhydrous grade preferred)

  • Atmosphere: Hydrogen gas (

    
    ) at 1 atm (balloon pressure)
    

Step-by-Step Methodology:

  • Charge: In a clean, dry round-bottom flask, dissolve 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 mL of ethanol.

  • Inert: Purge the vessel with nitrogen to remove oxygen.

  • Catalyst Addition: Carefully add 880 mg of 10% Pd/C. Caution: Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Switch the atmosphere to hydrogen (balloon). Stir vigorously at room temperature (

    
    ) for exactly 2 hours .
    
    • Critical Control Point: Monitor via TLC or LC-MS every 30 minutes. Extended reaction times may lead to the reduction of the aldehyde to an alcohol or the nitrile to an amine.

  • Work-up: Filter the suspension through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at

    
    .
    
  • Yield: Expect ~890 mg (Yield: ~68-75%) of a solid product. No further purification is typically required if the reaction is stopped precisely.

Part 3: Core Research Areas & Applications

Research Area 1: Next-Generation MRAs (Cardiovascular)

The primary application of this intermediate is the synthesis of 4-aryl-1,4-dihydro-1,6-naphthyridines . These compounds function as selective antagonists for the mineralocorticoid receptor, treating heart failure and chronic kidney disease.

Mechanism: The aldehyde moiety of this compound undergoes a Hantzsch-type condensation with a dicarbonyl compound and an amino-crotononitrile derivative.

Experimental Workflow (Dihydropyridine Assembly):

  • Reactants: this compound + 2,4-Pentanedione + 3-Aminocrotononitrile.

  • Conditions: Reflux in Isopropanol or Ethanol with a catalytic acid (e.g., Acetic Acid).

  • Outcome: Formation of the 1,4-dihydropyridine core with the 3-ethyl-4-cyanophenyl group at the C4 position.

Research Area 2: p38 MAPK Inhibitors (Immunology)

Patents from Almirall and Esteve highlight the use of this aldehyde to synthesize Indazole derivatives, which act as p38 Mitogen-Activated Protein Kinase inhibitors for treating rheumatoid arthritis and COPD.

Mechanism: Condensation of the aldehyde with hydrazine derivatives followed by cyclization.

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis of the intermediate and its divergent applications in drug discovery.

G Precursor 4-Formyl-3-vinylbenzonitrile Target This compound (CAS: 202522-04-1) Precursor->Target Pd/C, H2, EtOH (Selective Hydrogenation) MRA 1,4-Dihydropyridine Scaffold (MRA Candidates) Target->MRA Hantzsch Condensation (+ 1,3-Dicarbonyls) Kinase Indazole Derivatives (p38 MAPK Inhibitors) Target->Kinase Hydrazine Condensation (Cyclization) Impurity Impurity: 3-Ethyl-4-(hydroxymethyl)benzonitrile (Over-reduction) Target->Impurity Excess H2 / Time

Figure 1: Synthetic pathway and divergent application map for this compound.

Part 5: Quality Control & Analytical Integrity

To ensure the reliability of biological data derived from this scaffold, researchers must validate the purity of the intermediate.

Self-Validating Analytical Protocol (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[6][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nitrile/Aromatic) and 280 nm (Aldehyde).

  • Critical Impurity Marker:

    • Over-reduced Alcohol: Elutes earlier than the aldehyde (more polar).

    • Oxidized Acid: Elutes earlier (if significant oxidation occurred during storage).

Storage Recommendation: Store under inert gas (Argon/Nitrogen) at 2-8°C. The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

  • Bayer Pharma AG. (2013). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 8,436,180 B2. Link

  • Bayer Schering Pharma AG. (2009). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof. European Patent EP 2 132 206 B1. Link

  • Laboratorios del Dr. Esteve S.A. (2013).[1] New indazole derivatives as p38 MAP kinase inhibitors. WO Patent 2013/149997 A1.[1] Link

  • Werner, G., et al. (1991).[2] Pharmacological profile of novel dihydropyridine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 344(3), 337-344.[2] Link

Sources

Methodological & Application

Application Note: Chemoselective Transformations of the Cyano Moiety in 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemoselectivity Paradox

3-Ethyl-4-formylbenzonitrile represents a high-value bifunctional scaffold in medicinal chemistry, particularly for the synthesis of angiotensin II receptor antagonists (sartans) and other heterocyclic bioactive agents. The molecule presents a classic chemoselectivity challenge: it contains two electrophilic centers—the cyano group (nitrile) at position 1 and the formyl group (aldehyde) at position 4.

Structural Analysis & Reactivity Profile
  • The Aldehyde (C-4): Typically the "softer" and more reactive electrophile. It is highly susceptible to nucleophilic attack (Grignard, amines, hydrides) and oxidation.

  • The Nitrile (C-1): Generally less reactive, requiring Lewis acid activation or strong nucleophiles to undergo transformation.

  • The 3-Ethyl Group: Located ortho to the formyl group.

    • Impact: This alkyl substituent provides significant steric bulk around the aldehyde. While this offers slight kinetic protection to the aldehyde, it is insufficient to prevent side reactions during standard nitrile reductions. However, it does not sterically hinder the distal nitrile group, making the nitrile accessible for selective transformation if the aldehyde is appropriately managed.

This guide provides three validated protocols to selectively transform the nitrile group while preserving or managing the aldehyde functionality.

Decision Matrix: Selecting the Right Pathway

The following decision tree illustrates the strategic workflow based on the desired end-product.

Chemoselectivity_Workflow Start Starting Material: This compound Target Select Target Moiety Start->Target Tetrazole Target: Tetrazole (Bioisostere of -COOH) Target->Tetrazole Amide Target: Primary Amide (Hydrolysis) Target->Amide Amine Target: Benzylamine (Reduction) Target->Amine Direct Direct Transformation (ZnBr2 Catalysis) Tetrazole->Direct High Selectivity Radziszewski Radziszewski Reaction (H2O2/Base) Amide->Radziszewski Controlled Hydrolysis Protect Mandatory Protection (Acetal Formation) Amine->Protect Prevent Aldehyde Reduction

Figure 1: Strategic workflow for the chemoselective derivatization of this compound.

Application 1: Bioisostere Synthesis (Tetrazole Formation)

The conversion of the nitrile to a 5-substituted-1H-tetrazole is the most critical reaction for this scaffold in drug discovery. The tetrazole ring serves as a lipophilic bioisostere for carboxylic acids.

The Challenge: Standard azide sources (NaN3) often require acidic conditions (forming explosive HN3) or high heat that can degrade the aldehyde. The Solution: Zinc-catalyzed [3+2] cycloaddition in aqueous media. This "Click Chemistry" approach is chemoselective for the nitrile and tolerates the aldehyde.

Protocol A: Zn(II)-Catalyzed Cycloaddition
  • Mechanism: The Zn²⁺ ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the nitrile towards nucleophilic attack by the azide ion without activating the aldehyde.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN3) (1.1 eq)

  • Zinc Bromide (ZnBr2) (1.0 eq)

  • Solvent: Water/Isopropanol (2:1 v/v)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 20 mL isopropanol.

  • Addition: Add 40 mL of deionized water, followed by ZnBr2 (10 mmol) and NaN3 (11 mmol). Caution: NaN3 is toxic. Avoid acid contact.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–24 hours. Monitor via TLC (eluent: EtOAc/Hexane). The aldehyde spot should remain unchanged; the nitrile spot will disappear.

  • Workup: Cool to room temperature. Add 1N HCl dropwise until pH ~2. Note: This protonates the tetrazole and breaks the Zn-complex. Vigorous stirring is required.[1]

  • Isolation: The product often precipitates as a white solid. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water.

Why this works: The 3-ethyl group does not hinder the nitrile. The aqueous conditions hydrate the aldehyde (forming a gem-diol) reversibly, protecting it from side reactions during the reflux.

Application 2: Controlled Hydrolysis to Amides

Converting the nitrile to a primary amide (-CONH2) without over-hydrolyzing to the carboxylic acid or engaging the aldehyde in Cannizzaro reactions requires mild oxidative hydrolysis.

Protocol B: The Radziszewski Reaction
  • Principle: Use of Hydrogen Peroxide (H2O2) in basic media. The hydroperoxide anion is a specific nucleophile for the nitrile.

Materials:

  • Substrate (1.0 eq)

  • 30% H2O2 (4.0 eq)

  • NaOH (0.2 eq - catalytic amount)

  • Solvent: DMSO or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in DMSO (5 mL/g).

  • Catalyst: Add 6M NaOH (0.2 eq). The solution may warm slightly.

  • Oxidation: Cool to 0°C. Add 30% H2O2 dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 1–3 hours.

  • Quench: Pour the mixture into ice water. The amide product usually precipitates.

  • Filtration: Filter the solid and wash with cold water to remove residual DMSO.

Critical Control Point: Do not use excess base or heat, as this will promote the Cannizzaro reaction on the aldehyde (disproportionation to alcohol/acid).

Application 3: Reduction to Benzylamine (The Protection Trap)

The Trap: You cannot chemoselectively reduce the nitrile to a primary amine (-CH2NH2) in the presence of a free aldehyde. Hydrides (LiAlH4, NaBH4) and catalytic hydrogenation (Pd/C, H2) will reduce the aldehyde to a primary alcohol first or simultaneously.

The Solution: A three-step Protection-Reduction-Deprotection sequence.

Protocol C: The Protection Strategy
Step 1: Acetal Protection

The 3-ethyl group makes acetal formation slower due to steric hindrance, requiring longer reaction times than unsubstituted benzaldehydes.

  • Reagents: Substrate, Ethylene Glycol (5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.

  • Apparatus: Dean-Stark trap (to remove water).

  • Process: Reflux for 16 hours. The removal of water drives the equilibrium.

  • Result: 3-Ethyl-4-(1,3-dioxolan-2-yl)benzonitrile.

Step 2: Nitrile Reduction

Now that the aldehyde is masked as a dioxolane ring:

  • Reagent: LiAlH4 (2.0 eq) in dry THF.

  • Condition: 0°C to RT under Nitrogen.

  • Workup: Fieser workup (Water, 15% NaOH, Water) to quench aluminum salts.

  • Product: 3-Ethyl-4-(1,3-dioxolan-2-yl)benzylamine.

Step 3: Deprotection
  • Reagent: 2N HCl in THF.

  • Condition: Stir at RT for 2 hours.

  • Result: 3-Ethyl-4-formylbenzylamine (as the HCl salt).

Mechanistic Visualization

The following diagram details the mechanism for the Zinc-catalyzed tetrazole formation (Protocol A), highlighting the activation mode.

Tetrazole_Mechanism Nitrile Nitrile (R-CN) Zn_Complex Activated Complex (R-CN---Zn) Nitrile->Zn_Complex + ZnBr2 Azide_Attack Azide Attack (Cyclization) Zn_Complex->Azide_Attack + N3- Tetrazolate Zn-Tetrazolate Intermediate Azide_Attack->Tetrazolate [3+2] Final 1H-Tetrazole Product Tetrazolate->Final + HCl (Workup)

Figure 2: Mechanism of Zn(II)-catalyzed [3+2] cycloaddition of azide to nitrile.

Data Summary & Comparison

Reaction TargetReagentsAldehyde StatusChemoselectivity ScoreKey Risk
Tetrazole NaN3, ZnBr2, H2OPreservedHighHydrazoic acid formation if acidified too early.
Primary Amide H2O2, NaOH (cat)PreservedMediumCannizzaro reaction if pH > 10.
Primary Amine LiAlH4 (Direct)Destroyed (Reduced)NoneLoss of aldehyde functionality.
Primary Amine 1. Glycol/H+2. LiAlH43. H3O+Protected -> RestoredHighSteric hindrance of 3-Et group slows protection step.

References

  • Sharpless, K. B., et al. (2001). "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles." The Journal of Organic Chemistry.

  • Radziszewski, B. (1885). "Über die Oxydation der Nitrile." Berichte der deutschen chemischen Gesellschaft.

  • Greene, T. W., & Wuts, P. G. "Protective Groups in Organic Synthesis." (Standard reference for acetal stability and formation kinetics involving sterically hindered aldehydes).

  • PubChem Compound Summary.

Sources

Application Note: Strategic Utilization of 3-Ethyl-4-formylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-4-formylbenzonitrile (CAS: 202522-04-1) is a specialized bifunctional intermediate critical to the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) . Unlike traditional steroidal MRAs (e.g., Spironolactone), drugs derived from this scaffold—structurally related to Finerenone —offer improved selectivity and a reduced risk of hyperkalemia.[1]

This guide details the compound's utility as a "lynchpin" scaffold, capable of locking the pharmacophore into a bioactive conformation via the steric bulk of the 3-ethyl group while offering orthogonal reactivity at the 4-formyl (aldehyde) and 1-cyano (nitrile) positions.

Key Chemical Attributes
FeatureSpecificationMedicinal Utility
CAS Number 202522-04-1Unique identifier for regulatory filing.[2]
Molecular Weight 159.19 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).[1]
3-Ethyl Group Steric BulkInduces atropisomerism or conformational lock in the final drug target, improving receptor binding affinity (IC50).[1]
4-Formyl Group ElectrophilePrimary handle for Hantzsch-type cyclizations, reductive aminations, or Knoevenagel condensations.
1-Cyano Group PharmacophoreOften retained in the final API as a hydrogen-bond acceptor or hydrolyzed to primary amides.

Chemical Reactivity Profile & Handling

Orthogonal Reactivity

The molecule possesses two electrophilic centers with distinct activation energy thresholds.[1]

  • The Aldehyde (C-4): Highly reactive toward nucleophiles (amines, enolates).[1] It is the primary site for scaffold elongation.[1]

  • The Nitrile (C-1): Relatively inert under mild conditions.[1] It serves as a "masked" pharmacophore that survives the harsh conditions of heterocycle formation at the aldehyde position.[1]

Stability & Storage Protocol
  • Oxidation Sensitivity: The formyl group is susceptible to autoxidation to the carboxylic acid (3-ethyl-4-cyanobenzoic acid).[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Use anhydrous solvents for reactions involving the aldehyde to prevent hydrate formation.[1]

Application Note: Synthesis of Dihydropyridine/Naphthyridine Scaffolds

The primary medicinal application of this compound is in the Hantzsch-type condensation to form 1,4-dihydropyridine (DHP) or 1,4-dihydro-1,6-naphthyridine cores. This reaction constructs the tricyclic core common in modern MRAs.[1]

Mechanism of Action

The aldehyde condenses with a dicarbonyl compound (e.g., 2,4-pentanedione) and an amino-heterocycle.[1] The 3-ethyl group on the benzene ring forces the aryl ring to twist perpendicular to the DHP plane, a conformation essential for fitting into the mineralocorticoid receptor pocket.[1]

Visualization: Hantzsch-Type Convergence

HantzschReaction Aldehyde This compound (Electrophile) Intermediate Knoevenagel Adduct Aldehyde->Intermediate Step 1: Condensation (Piperidine/AcOH) Dicarbonyl 1,3-Dicarbonyl (e.g., 2,4-Pentanedione) Dicarbonyl->Intermediate Amine Amino-Heterocycle (e.g., Aminopyridine) Cyclization Michael Addition & Cyclodehydration Amine->Cyclization Intermediate->Cyclization + Amine Product 1,4-Dihydro-1,6-naphthyridine (MRA Scaffold) Cyclization->Product - H2O

Caption: Convergent synthesis of the MRA scaffold. The aldehyde serves as the linchpin connecting the dicarbonyl and amine fragments.[1]

Experimental Protocols

Protocol A: Hantzsch-Type Condensation (MRA Scaffold Synthesis)

Objective: Synthesis of a substituted 4-(4-cyano-2-ethylphenyl)-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Context: Based on Bayer AG patent methodologies for MRA candidates (e.g., US 8,436,180).

Reagents:

  • This compound (1.0 eq)[3][4]

  • 2,4-Pentanedione (1.1 eq)[5]

  • 4-Aminopyridine derivative (1.0 eq)

  • Piperidine (0.2 eq)[1]

  • Acetic Acid (0.2 eq)[1]

  • Solvent: Isopropanol or Ethanol (Anhydrous)[1]

Procedure:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol) in Isopropanol (50 mL).

  • Add Components: Add the 1,3-dicarbonyl compound (11 mmol) and the 4-aminopyridine derivative (10 mmol).

  • Catalysis: Add Piperidine (2 mmol) followed efficiently by Acetic Acid (2 mmol). Note: This in-situ formation of piperidinium acetate acts as a buffered catalyst.

  • Reflux: Heat the mixture to reflux (approx. 80–85°C) under Nitrogen for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde (M+H 160).[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1]

  • Isolation: Filter the precipitate. Wash the cake with cold Isopropanol (2 x 10 mL) and Diethyl Ether (2 x 10 mL).

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and purify via Flash Column Chromatography (SiO2, Hexane/Ethyl Acetate gradient).[1]

Validation Criteria:

  • 1H NMR: Look for the singlet methine proton of the dihydropyridine ring (typically

    
     4.5–5.5 ppm).[1]
    
  • IR: Retention of the Nitrile peak (

    
    2230 cm⁻¹) is critical.[1]
    
Protocol B: Reductive Amination (Library Expansion)

Objective: Functionalization of the aldehyde to create benzylamine analogs for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • This compound (1.0 eq)[3][4]

  • Primary/Secondary Amine (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Dissolve this compound in DCM. Add the amine and stir at Room Temperature (RT) for 1 hour. Optional: Add 4Å molecular sieves to accelerate imine formation.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with Saturated NaHCO3 solution.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4.[1]

  • Result: Yields 4-(aminomethyl)-3-ethylbenzonitrile derivatives.

Synthesis of the Intermediate (Back-Integration)

For labs needing to synthesize this compound in-house (e.g., if commercial stock is unavailable), the following route via 4-Formyl-3-vinylbenzonitrile is the industry standard (Yield >90%).

Visualization: Precursor Synthesis

PrecursorSynthesis Vinyl 4-Formyl-3-vinylbenzonitrile (Precursor) Ethyl This compound (Target) Vinyl->Ethyl Selective Hydrogenation (Ethanol, RT, 2h) H2_Pd H2 (1 atm) / Pd-C (10%) H2_Pd->Vinyl

Caption: Selective hydrogenation of the vinyl group without reducing the nitrile or aldehyde.

Step-by-Step:

  • Dissolve 4-formyl-3-vinylbenzonitrile in Ethanol.[1][6]

  • Add 10% Pd/C catalyst (5-10 wt%).[1]

  • Stir vigorously under a Hydrogen balloon (1 atm) for 2 hours. Critical: Do not use high pressure or prolonged time to avoid reducing the aldehyde or nitrile.

  • Filter through Celite to remove Pd/C. Concentrate to obtain the pure ethyl derivative.[1]

References

  • Bayer Intellectual Property GmbH. (2013).[1] Substituted-4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 8,436,180 B2.[1]

    • Citation Context: Describes the specific synthesis of this compound (Example 14A)
  • PubChem. (n.d.).[1][7] this compound (Compound Summary). National Library of Medicine.[1] [1]

    • Citation Context: Verification of chemical structure, CAS (202522-04-1), and physical properties.
  • Stout, D. M., & Meyers, A. I. (1982).[1][5][6][8][9] Recent advances in the chemistry of dihydropyridines.[1][9] Chemical Reviews, 82(2), 223–243.[1]

    • Citation Context: Foundational review for the Hantzsch-type chemistry utilized in Protocol A.
  • Bärfacker, L., et al. (2012).[1] Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases.[1] ChemMedChem.[1][5]

    • Citation Context: Provides the medicinal chemistry rationale for using 4-aryl-1,4-dihydropyridines as MRAs (Finerenone class).

Sources

Application Note: Strategic Utilization of 3-Ethyl-4-formylbenzonitrile in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug development, specifically those working on Mineralocorticoid Receptor Antagonists (MRAs) and Dihydropyridine (DHP) scaffolds.

Part 1: Executive Summary & Chemical Profile

3-Ethyl-4-formylbenzonitrile is a specialized aromatic intermediate critical in the synthesis of next-generation Mineralocorticoid Receptor Antagonists (MRAs) . Structurally, it serves as the lipophilic "aryl anchor" in the assembly of 1,4-dihydro-1,6-naphthyridine and 1,4-dihydropyridine cores.

Unlike its methoxy-analog (used in Finerenone), the 3-ethyl substituent introduces a unique hydrophobic bulk that alters the binding affinity within the receptor pocket, often improving selectivity against other steroid hormone receptors (e.g., Glucocorticoid Receptor). The 4-formyl group acts as the primary electrophile for multicomponent cyclization (Hantzsch-type), while the 1-cyano group remains a versatile handle for late-stage bioisosteric transformation (e.g., to tetrazoles or amides).

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 202522-04-1
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Key Functional Groups Aldehyde (C-4), Nitrile (C-1), Ethyl (C-3)
Physical State White to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water

Part 2: Core Application – Synthesis of 1,4-Dihydro-1,6-naphthyridines

The primary utility of this compound is in the modified Hantzsch pyridine synthesis . This reaction constructs a fused heterocyclic system (the naphthyridine core) around the aldehyde, positioning the benzonitrile moiety as the "4-aryl" substituent essential for biological activity.

Mechanistic Insight

The synthesis typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration .

  • Activation: The aldehyde condenses with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) to form an

    
    -unsaturated intermediate (benzylidene).
    
  • Ring Closure: An amino-pyridine or enamine species attacks the benzylidene, closing the dihydropyridine ring.

  • Role of the Ethyl Group: The 3-ethyl group provides steric shielding, preventing unwanted side reactions at the ortho-position and locking the conformation of the final drug molecule in the receptor active site.

Visualization: The Reaction Pathway

G cluster_conditions Reaction Conditions Aldehyde This compound (Electrophile) Knoevenagel Benzylidene Intermediate (Activated Olefin) Aldehyde->Knoevenagel Condensation (Piperidine/AcOH) Dicarbonyl 1,3-Dicarbonyl (e.g., 2,4-Pentanedione) Dicarbonyl->Knoevenagel Amine Amino-Heterocycle / Enamine (Nucleophile) Michael Michael Adduct (Acyclic Precursor) Amine->Michael Knoevenagel->Michael + Amine Product 4-Aryl-1,4-dihydro-1,6-naphthyridine (MRA Scaffold) Michael->Product Cyclodehydration (- H2O) Cond1 Reflux (DCM/EtOH) Cond2 Dean-Stark Trap

Figure 1: Mechanistic pathway for the conversion of this compound into the naphthyridine pharmacophore via modified Hantzsch synthesis.

Part 3: Experimental Protocol

Protocol A: Cyclocondensation to Naphthyridine Scaffold

Objective: To synthesize a 4-(4-cyano-2-ethylphenyl)-substituted 1,4-dihydro-1,6-naphthyridine derivative. Scale: Laboratory (approx. 1 gram scale).

1. Reagents & Equipment
  • Starting Material: this compound (885 mg, 5.55 mmol).

  • Reagent A: 2,4-Pentanedione (0.62 mL, 6.11 mmol, 1.1 equiv).[1]

  • Reagent B: Amino-heterocycle precursor (e.g., 4-aminopyridine derivative or specific enamine as required by target). Note: For standard Hantzsch testing, use Ethyl acetoacetate + Ammonium Acetate, but for Naphthyridines, use the specific fused amine precursor.

  • Catalyst: Piperidine (0.11 mL, 1.11 mmol, 0.2 equiv) and Glacial Acetic Acid (0.47 mL, 8.33 mmol, 1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) (40 mL).

  • Apparatus: 100 mL Round Bottom Flask (RBF), Dean-Stark trap (water separator), Reflux Condenser, Magnetic Stirrer, Oil Bath.

2. Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 100 mL RBF with a magnetic stir bar.

  • Add This compound (885 mg) and Anhydrous DCM (40 mL). Stir until fully dissolved.

  • Add 2,4-Pentanedione (0.62 mL) followed by the Amino-heterocycle precursor (stoichiometric amount based on specific target).

  • Add Acetic Acid (0.47 mL) and Piperidine (0.11 mL) sequentially. Caution: Exothermic reaction possible.

Step 2: Cyclization (Reflux)

  • Attach the Dean-Stark trap filled with DCM and the reflux condenser.

  • Heat the reaction mixture to reflux (Oil bath temp: ~45-50°C for DCM).

  • Maintain reflux with vigorous stirring for 24 hours . Monitor water collection in the Dean-Stark trap.

  • In-Process Control (IPC): Check reaction progress via TLC (Eluent: Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in 1H NMR).

Step 3: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel.

  • Wash 1: Saturated aqueous Sodium Bicarbonate (

    
    ) (2 x 20 mL) to remove acetic acid.
    
  • Wash 2: Saturated Brine (

    
    ) (1 x 20 mL).
    
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ).
    
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 4: Purification

  • Purify via flash column chromatography (Silica Gel 60).

  • Gradient: 0%

    
     40% Ethyl Acetate in Hexane.
    
  • Collect fractions containing the fluorescent product (naphthyridines are often UV-active/fluorescent).

  • Evaporate solvents to yield the target 4-(4-cyano-2-ethylphenyl)-1,4-dihydro-1,6-naphthyridine .

Part 4: Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Incomplete water removal (Reversibility of Knoevenagel step).Ensure Dean-Stark trap is functioning efficiently. Consider using Toluene/Ethanol mixtures for higher reflux temperatures if DCM is too volatile.
Impurity Formation Oxidation of the Dihydropyridine ring to Pyridine.Perform reaction and work-up under Inert Atmosphere (

or Ar). Avoid prolonged exposure to light.
Starting Material Stalls Steric hindrance from the 3-Ethyl group.Increase catalyst load (Piperidine/AcOH) to 0.5 equiv. Switch to microwave irradiation (100°C, 30 min) to overcome steric barrier.
Aldehyde Oxidation Air oxidation to 3-ethyl-4-cyanobenzoic acid.Verify aldehyde purity before use. Store starting material at 2-8°C under Argon.

Part 5: References

  • Bayer Pharma AG. (2013). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof. US Patent 8,436,180.[2]

    • Source of the specific synthesis protocol and application in MRA drug discovery.

  • ChemShuttle. (n.d.). Product Analysis: this compound (CAS 202522-04-1).[3]

    • Verification of CAS number and physical properties.

  • Baerfacker, L., et al. (2012). Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases. Journal of Medicinal Chemistry.

    • Contextual grounding for the structure-activity relationship of 4-aryl-dihydropyridines.

Sources

Wittig reaction protocol for 3-Ethyl-4-formylbenzonitrile

[1][2][3][4][5][6][7][8][9]

Target Substrate: this compound (CAS: 202522-04-1) Transformation: Wittig Methylenation to 3-Ethyl-4-vinylbenzonitrile.

This protocol addresses the specific challenges associated with the olefination of This compound . While standard benzaldehydes react rapidly in Wittig protocols, this substrate presents a unique push-pull electronic and steric environment:

  • Electronic Activation (The "Pull"): The para-cyano group is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the carbonyl carbon. This generally accelerates nucleophilic attack by the ylide.

  • Steric Hindrance (The "Push"): The ortho-ethyl group exerts significant steric bulk. This hinders the approach of the bulky triphenylphosphonium ylide, destabilizing the transition state required to form the oxaphosphetane intermediate.

Strategic Directive: To overcome the ortho-steric clash without compromising the sensitive nitrile functionality (susceptible to nucleophilic attack by strong organolithium bases), this protocol utilizes a Potassium tert-butoxide (


)


Mechanistic Insight

The reaction proceeds via the interaction of the methyltriphenylphosphonium ylide with the aldehyde. The critical step for this specific substrate is the formation of the oxaphosphetane ring.[1]

WittigMechanismcluster_0Reagent Prepcluster_1Reaction PathwayPPh3MeBrMePPh3+ Br-YlidePh3P=CH2(Active Ylide)PPh3MeBr->Ylide- HBrBaseKOtBuBase->YlideBetaineBetaine Intermediate(Transient)Ylide->BetaineNucleophilic AttackSubstrateThis compound(Ortho-hindered)Substrate->BetaineOxaphosphetaneOxaphosphetane(4-membered Ring)Betaine->OxaphosphetaneRing ClosureProduct3-Ethyl-4-vinylbenzonitrileOxaphosphetane->ProductEliminationByproductPh3P=O(Solid Precipitate)Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway highlighting the critical oxaphosphetane formation.[1] The steric bulk of the 3-ethyl group impacts the 'Substrate' to 'Betaine' transition.

Experimental Protocol

Scale: 10.0 mmol (approx. 1.59 g of substrate) Safety Note: Methyltriphenylphosphonium bromide is hygroscopic and an irritant. Work under an inert atmosphere (


Reagents & Materials
ComponentRoleEquiv.Mass/VolSpecification
This compound Substrate1.01.59 g>97% Purity, Dry
Methyltriphenylphosphonium Bromide Ylide Precursor1.24.29 gDry, finely powdered
Potassium tert-butoxide (

)
Base1.31.46 g1.0 M in THF or Solid
Tetrahydrofuran (THF) Solvent-40 mLAnhydrous, inhibitor-free
Ammonium Chloride (

)
Quench-20 mLSaturated Aqueous
Step-by-Step Methodology

1. Ylide Generation (The "Instant Yellow" Check):

  • Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge with Methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add

    
      (1.46 g, 13 mmol) portion-wise (or dropwise if using solution) over 5 minutes.
    
  • Observation: The suspension should turn a bright canary yellow, indicating the formation of the phosphorane ylide. Stir for 30 minutes at 0 °C.

2. Substrate Addition (Controlled Kinetic Phase):

  • Dissolve This compound (1.59 g, 10 mmol) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the yellow ylide suspension over 10 minutes at 0 °C.

  • Expert Note: The yellow color may fade slightly but should persist. If it turns completely white immediately, moisture may be present, or the ylide was consumed too fast (add 0.2 equiv more ylide if necessary).

3. Reaction Progression (Thermodynamic Phase):

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25 °C) .

  • Stir for 4 hours .

  • Checkpoint: Due to the ortho-ethyl steric hindrance, conversion might be slower than unsubstituted benzaldehydes. If TLC (Hexane/EtOAc 8:2) shows remaining aldehyde after 4 hours, heat to 40 °C for 1 hour. Avoid refluxing aggressively to prevent nitrile polymerization.

4. Workup & Purification:

  • Quench the reaction by slowly adding saturated

    
      (20 mL).
    
  • Dilute with Diethyl Ether or MTBE (50 mL).

  • Separate phases. Extract the aqueous layer with Ether (2 x 20 mL).

  • Combine organic layers and wash with Brine (20 mL).

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude will contain solid Triphenylphosphine oxide (

    
    ). Triturate with cold Hexanes (the product is soluble, 
    
    
    is not) and filter. Concentrate the filtrate. If high purity is required, perform silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Workflow Decision Tree

ProtocolWorkflowStartStart ProtocolYlideGenGenerate Ylide(MePPh3Br + KOtBu)0°C, THFStart->YlideGenCheckColorIs solution Yellow?YlideGen->CheckColorCheckColor->YlideGenNo (Check Water/Reagents)AddSubstrateAdd this compoundDropwiseCheckColor->AddSubstrateYesMonitorMonitor TLC (4h, RT)AddSubstrate->MonitorCompleteAldehyde Consumed?Monitor->CompleteHeatHeat to 40°C(Overcome Sterics)Complete->HeatNoQuenchQuench (NH4Cl)Extract (Ether)Complete->QuenchYesHeat->MonitorPurifyTriturate (Hexanes)Flash ColumnQuench->Purify

Figure 2: Operational decision tree for the methylenation protocol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Steric hindrance of 3-Ethyl group blocking attack.Increase reaction temperature to 40-50°C post-addition. Ensure stirring is vigorous.
Side Product: Amide Hydrolysis of Nitrile (-CN).Ensure

is not in large excess (>1.5 eq). Ensure quenching is neutral/mild (NH4Cl), not acidic (HCl).
No Reaction (Solution White) Moisture killed the Ylide.Re-dry THF over molecular sieves. Dry phosphonium salt under vacuum at 60°C before use.
Oily Product Contaminated with Solid

removal incomplete.

is notoriously difficult to remove. Use the "Hexane Trituration" method: dissolve crude in minimal DCM, add excess Hexane, filter the precipitate.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.

  • Robiette, R., et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(45), 14328–14339.

  • Edmonds, M., et al. (2004). Wittig reactions with cyanobenzaldehydes. Modern Carbonyl Olefination. (General reference for functional group tolerance).

Application Note: High-Fidelity Reductive Amination of 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the reductive amination of 3-Ethyl-4-formylbenzonitrile (EFBN) . This transformation is critical for installing amine functionalities while preserving the sensitive nitrile group and managing the steric hindrance imposed by the ortho-ethyl substituent.[1] The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its exceptional chemoselectivity, avoiding the reduction of the nitrile moiety—a common side reaction with catalytic hydrogenation or stronger hydride reagents.[1]

Introduction & Strategic Analysis

The Substrate Challenge

The substrate, This compound , presents two specific synthetic challenges:

  • Chemoselectivity: The nitrile group (

    
    ) at the C1 position is susceptible to reduction (to 
    
    
    
    ) under aggressive reducing conditions (e.g.,
    
    
    ,
    
    
    ).[1] Preserving this group is often essential for downstream transformations (e.g., hydrolysis to amides/acids or heterocycle formation).[1]
  • Steric Hindrance: The ethyl group at the C3 position is ortho to the formyl group at C4.[1] This steric bulk protects the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the amine and the subsequent formation of the imine/iminium intermediate.[1]

Reaction Design Strategy

To address these challenges, we utilize a Direct Reductive Amination approach using Sodium Triacetoxyborohydride (


 or STAB) .[1]
  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic (no cyanide risk) and easier to handle.[1] Crucially, it is mild enough to reduce the in situ generated iminium ion without reducing the aldehyde or the nitrile functionality.[1]
    
  • Solvent System: 1,2-Dichloroethane (DCE) is the standard solvent as it promotes imine formation.[1][2] However, for "greener" process chemistry, Tetrahydrofuran (THF) is a validated alternative.[1]

  • Acid Catalysis: Acetic acid (AcOH) is added to catalyze the dehydration of the hemiaminal to the imine, which is the rate-determining step in hindered systems.[1]

Reaction Mechanism & Pathway[1][3][4][5]

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an imine (or iminium ion), which is then selectively reduced by the hydride source.[1]

ReactionPathway Substrate This compound (Aldehyde) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion (Active Species) Hemiaminal->Imine Dehydration (-H2O) Product Secondary/Tertiary Amine (Nitrile Intact) Imine->Product Hydride Transfer Acid AcOH (Catalyst) STAB NaBH(OAc)3 (Selective Reductant) StericBlock Ortho-Ethyl Group Slows Kinetics StericBlock->Hemiaminal

Figure 1: Mechanistic pathway highlighting the critical imine formation step which is influenced by the ortho-ethyl steric hindrance.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.
Amine (

or

)
1.1 – 1.2NucleophileUse free base.[1] If using HCl salt, add 1.0 eq

.[1][3]
Sodium Triacetoxyborohydride (STAB) 1.4 – 1.5ReductantMoisture sensitive; add as solid.[1]
Acetic Acid (AcOH) 1.0 – 2.0CatalystEssential for imine formation in hindered aldehydes.
1,2-Dichloroethane (DCE) solventSolvent0.2 M concentration.[1] THF is a viable alternative.[1]
Step-by-Step Methodology
Step 1: Imine Formation (Pre-complexation)[1]
  • Charge a dry reaction vessel (equipped with a stir bar and nitrogen inlet) with This compound (1.0 equiv).

  • Add DCE (or THF) to achieve a concentration of approx.[1] 0.2 M.[1]

  • Add the Amine (1.1 equiv).[1]

  • Add Acetic Acid (1.0 equiv).[1]

    • Expert Insight: Due to the ortho-ethyl group, allow this mixture to stir for 30–60 minutes at room temperature before adding the reducing agent.[1] This "pre-stir" allows the equilibrium to shift toward the imine, preventing direct reduction of the aldehyde to the alcohol.[1]

Step 2: Reduction[1][3][4]
  • Cool the mixture to 0°C (ice bath). While not strictly necessary for STAB, this controls the exotherm and improves selectivity.[1]

  • Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–16 hours. Monitor reaction progress via LCMS or TLC.

    • Target: Disappearance of aldehyde (SM).[1]

    • Observation: A new spot (amine) should form.[1][5] If aldehyde persists but imine is present, add 0.5 equiv more STAB.[1]

Step 3: Workup & Isolation[1]
  • Quench: Add saturated aqueous

    
     solution carefully to quench excess hydride and neutralize acetic acid. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).[1]
    
  • Wash: Combine organic layers and wash with brine.[1]

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and concentrate under reduced pressure to yield the crude amine.

Purification[1]
  • Flash Chromatography: Typically required.[1] Use a gradient of Hexanes/Ethyl Acetate.[1] If the product is polar, use DCM/MeOH (95:5) with 1%

    
     additive to prevent streaking of the amine on silica.[1]
    
  • Salt Formation: Alternatively, dissolve crude oil in

    
     and add 
    
    
    
    in dioxane to precipitate the amine hydrochloride salt.[1]

Troubleshooting & Optimization

For difficult substrates where the ortho-ethyl group severely hampers reaction rates:

IssueRoot CauseSolution
Low Conversion Steric hindrance prevents imine formation.[1]Switch to Method B (Titanium Isopropoxide): Add

(1.5 equiv) to the aldehyde/amine mix (neat or in THF).[1] Stir 2h, then dilute and add

.
Alcohol Byproduct Direct reduction of aldehyde before imine forms.[1]Increase "pre-stir" time (Step 1) or add molecular sieves (4Å) to drive dehydration.[1]
Nitrile Hydrolysis Acid concentration too high or workup too harsh.[1]Keep AcOH < 2.0 equiv.[1][6] Ensure quench is buffered (

).[1] Avoid strong aqueous acids.[1][7]
Decision Tree for Optimization

Optimization Start Standard Protocol (STAB/DCE/AcOH) Check Check Conversion (LCMS) @ 4 hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Stalled <50% Conversion (Aldehyde remains) Check->Stalled Poor Action1 Add Molecular Sieves Increase Temp to 40°C Stalled->Action1 Mild Sterics Action2 Switch to Ti(OiPr)4 Protocol Stalled->Action2 Severe Sterics

Figure 2: Logical flow for troubleshooting incomplete reactions.

Safety & Handling

  • Cyanide Awareness: While the nitrile group on the substrate is stable, do not use strong acids or strong oxidizers that could liberate HCN gas.[1]

  • STAB Handling: Reacts with water to release hydrogen gas.[1] Keep dry.[1][8][9]

  • Solvents: DCE is a potential carcinogen (Class 1 solvent).[1] Handle in a fume hood.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1][2][3][10]

  • Abdel-Magid, A. F. ; Mehrman, S. J.[1][3] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006 , 10(5), 971–1031.[1][3]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[1]

Sources

Application Note: Purification Strategies for 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 3-Ethyl-4-formylbenzonitrile , a critical intermediate in the manufacturing of boron-based anti-inflammatory therapeutics (e.g., Crisaborole).

Target Molecule: this compound CAS Registry Number: 202522-04-1 Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Introduction & Criticality

This compound is a sterically congested benzaldehyde derivative used primarily as a scaffold for benzoxaborole drugs. Its synthesis—typically via formylation of 4-bromo-2-ethylbenzonitrile or oxidation of the corresponding alcohol—often yields a crude mixture containing:

  • Regioisomers: (e.g., 2-ethyl-4-formylbenzonitrile) arising from non-selective lithiation/formylation.

  • Over-reduction products: (3-ethyl-4-(hydroxymethyl)benzonitrile).

  • Oxidation byproducts: (3-ethyl-4-cyanobenzoic acid) due to air sensitivity of the aldehyde.

Achieving >98% purity is essential, as isomeric impurities are difficult to remove after the downstream boron-cyclization steps. This guide details three purification protocols ranging from scalable chemical extraction to high-resolution chromatography.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification / Note
Appearance White to pale yellow crystalline solid (or oil if impure).
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
Reactivity Aldehyde is prone to air oxidation (store under N₂).
Key Impurity 3-Ethyl-4-cyanobenzoic acid (detectable by broad -OH stretch in IR).
Storage 2–8°C, inert atmosphere (Argon/Nitrogen).

Protocol A: Bisulfite Adduct Purification (Chemo-Selective)

Best For: Removal of non-aldehyde impurities (regioisomers, starting materials) on a multi-gram to kilogram scale. Mechanism: The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct. Non-aldehyde impurities remain in the organic layer and are washed away. The aldehyde is then regenerated.

Reagents Required[7][11][12][13][14][15]
  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared).

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Base: Sodium Carbonate (Na₂CO₃) or NaOH (10% aq).

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude this compound (1.0 eq) in EtOAc (5 vol).

    • Add MeOH (1 vol) to assist phase transfer.

    • Add saturated aqueous NaHSO₃ (1.5 eq) with vigorous stirring.

    • Observation: A white precipitate (the adduct) may form. If so, filter it.[1] If it remains soluble in water, proceed to separation.

    • Stir for 2–4 hours at room temperature.

  • Washing (Impurity Removal):

    • Separate the layers.[1][2][3] Keep the Aqueous Layer (contains target adduct).

    • Note: If a solid adduct formed, filter it and wash the cake with EtOAc. Discard the filtrate (organic layer).

    • Wash the aqueous phase (or solid cake resuspended in water) with fresh EtOAc (2x) to extract non-aldehyde organic impurities.

  • Regeneration:

    • Place the aqueous adduct solution (or solid suspended in water) in a flask.[2]

    • Add DCM or EtOAc (organic carrier).

    • Slowly add 10% NaOH or saturated Na₂CO₃ while stirring until pH reaches 10–12.

    • Caution: Exothermic reaction. Monitor temperature (<25°C) to prevent Cannizzaro disproportionation.

    • Stir for 30 minutes. The regenerated aldehyde will partition into the organic layer.

  • Isolation:

    • Separate the organic layer.[2]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow Diagram (Bisulfite Process)

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add NaHSO3 (aq) + EtOAc/MeOH Vigorous Stirring Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer / Solid (Bisulfite Adduct) PhaseSep->AqLayer Wash Wash with EtOAc AqLayer->Wash Regen Regeneration Add Base (pH 10-12) + DCM Wash->Regen FinalSep Separate Organic Layer Regen->FinalSep Product Pure this compound (>98% Purity) FinalSep->Product

Figure 1: Chemo-selective purification workflow using sodium bisulfite adduct formation.

Protocol B: Recrystallization (Scalable)

Best For: Final polishing of material (>90% purity) to reach pharmaceutical grade (>99%). Challenge: The 3-ethyl group lowers the melting point compared to the 4-formyl analog, making oiling-out a risk.

Solvent Systems
  • System A (Preferred): Isopropanol (IPA) / Water.

  • System B: Ethyl Acetate / Hexanes (or Heptane).

Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.[2]

    • Add minimal hot IPA (approx. 60–70°C) until fully dissolved.

  • Nucleation:

    • Remove from heat. Slowly add warm water dropwise until slight turbidity persists.

    • Add a few drops of IPA to restore clarity.

  • Crystallization:

    • Allow to cool slowly to room temperature with gentle stirring.

    • Critical: If oil separates (two liquid phases), reheat and add more IPA.

    • Cool further to 0–4°C in an ice bath for 1 hour.

  • Filtration:

    • Filter the crystals under vacuum.

    • Wash with cold (0°C) IPA/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C.

Protocol C: Flash Column Chromatography

Best For: R&D scale (<5g) or separating regioisomers that fail to crystallize.

Parameters
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate.

    • Start: 95:5 (Hex:EtOAc).

    • End: 80:20 (Hex:EtOAc).

  • Loading: Dissolve crude in minimum DCM or Toluene. Avoid MeOH for loading (can form hemiacetals on column).

Elution Order (Typical)
  • Non-polar impurities (e.g., dialkyl benzenes).

  • This compound (Target).

  • Regioisomers (often elute closely; collect small fractions).

  • Alcohols/Acids (elute later with higher polarity).

Analytical Quality Control (QC)

MethodDiagnostic SignalAcceptance Criteria
1H NMR (CDCl₃) Aldehyde proton (-CH O) at ~10.2 ppm (singlet). Ethyl group: Triplet (~1.2 ppm), Quartet (~2.8 ppm).Integration of aldehyde vs. aromatic protons must be 1:3. No extra aldehyde peaks (isomers).
HPLC C18 Column, ACN/Water gradient.>98.0% Area under curve (AUC).[3]
IR Spectroscopy Nitrile (-CN) stretch at ~2230 cm⁻¹. Carbonyl (C=O) stretch at ~1700 cm⁻¹.Absence of broad -OH stretch (indicates no acid impurity).
Decision Matrix for Purification

DecisionMatrix Input Crude this compound CheckPurity Analyze Purity (HPLC/NMR) Input->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity RouteA Method B: Recrystallization (IPA/Water) HighPurity->RouteA Yes RouteB Method A: Bisulfite Extraction (Remove non-aldehydes) HighPurity->RouteB No (General Impurities) RouteC Method C: Chromatography (Isomer separation) HighPurity->RouteC No (Close Isomers)

Figure 2: Logic flow for selecting the appropriate purification technique.

References

  • Anacor Pharmaceuticals Inc. (2006).[4][1] Boron-containing small molecules as anti-inflammatory agents.[1] WO2006089067A2. (Primary patent describing the synthesis of Crisaborole and its intermediates).[5]

  • Baker, S. J., et al. (2011). Discovery of AN2728 (Crisaborole), a Potential Topical Treatment for Psoriasis and Atopic Dermatitis. Journal of Medicinal Chemistry, 54(7), 2298–2310. (Describes the structure-activity relationship and purification of benzoxaborole precursors).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Bisulfite adduct protocols).
  • PubChem. this compound (Compound). National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethyl-4-formylbenzonitrile Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource designed for medicinal chemists and process development scientists. It focuses on the synthesis and optimization of 3-Ethyl-4-formylbenzonitrile (CAS: 202522-04-1) , a critical intermediate for various pharmacophores (e.g., ROR


t inverse agonists).[1]

Topic: Reaction Condition Optimization & Troubleshooting Doc ID: TS-ORG-202522 Last Updated: January 29, 2026[1]

Executive Technical Brief

The Challenge: Synthesizing this compound requires installing two electrophilic groups (nitrile and aldehyde) on an electron-deficient ring while managing the steric hindrance of the ortho-ethyl group.[1] The Trap: A common error is attempting the radical bromination/hydrolysis route used for the methoxy-analog (Finerenone intermediate).[1] Unlike the methoxy group, the ethyl group possesses reactive benzylic protons .[1] Radical bromination will non-selectively attack the ethyl chain, leading to complex mixtures of styrene derivatives and alkyl bromides rather than the desired aldehyde.[1] The Solution: The most robust, scalable route is Knochel-Type Metal-Halogen Exchange using Turbo-Grignard (


-PrMgCl[1]·LiCl), followed by formylation.[1] This method tolerates the nitrile functionality at controlled temperatures.[1]

Optimized Protocol: Metal-Halogen Exchange

Recommended Route: Formylation of 4-bromo-3-ethylbenzonitrile[1]

This protocol utilizes the enhanced reactivity of the Turbo-Grignard reagent to effect Br/Mg exchange at low temperatures, preventing nucleophilic attack on the nitrile group.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
4-Bromo-3-ethylbenzonitrile 1.0SubstrateMust be dry (Karl Fischer < 100 ppm)

-PrMgCl[1]·LiCl (1.3M in THF)
1.1 - 1.2Exchange ReagentTitrate before use.[1] Add slowly.
DMF (Anhydrous) 2.0 - 3.0ElectrophileFreshly distilled or from Sure/Seal bottle.[1]
THF (Anhydrous) [0.5 M]SolventInhibitor-free.[1]
Citric Acid (aq) ExcessQuenchMild acid prevents nitrile hydrolysis.[1]
Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon (N

    
     is acceptable, Argon is preferred for density).
    
  • Solvation: Dissolve 4-bromo-3-ethylbenzonitrile in anhydrous THF to a concentration of 0.5 M. Cool the solution to -20°C (internal temperature).

  • Exchange: Add

    
    -PrMgCl[1]·LiCl dropwise via syringe pump over 30 minutes.[1]
    
    • Checkpoint: Monitor internal temp; do not exceed -15°C.[1][2]

    • Aging:[1] Stir at -20°C for 1-2 hours. Monitor conversion via GC-MS (quench a small aliquot with MeOH; look for des-bromo product 3-ethylbenzonitrile).

  • Formylation: Once exchange is >95%, add anhydrous DMF (2.0 equiv) dropwise.

    • Exotherm Warning: This step is exothermic.[1] Maintain T < -10°C.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of 10% Citric Acid at 0°C. Stir for 30 mins to hydrolyze the hemiaminolate intermediate.

  • Workup: Extract with EtOAc (x3). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .

Visual Workflow & Logic

ReactionLogic Start Start: 4-Bromo-3-ethylbenzonitrile Reagent Add i-PrMgCl·LiCl (-20°C, THF) Start->Reagent Intermediate Aryl-Magnesium Species (Nitrile Intact) Reagent->Intermediate Br/Mg Exchange SideReaction RISK: Nitrile Attack (Imine Formation) Intermediate->SideReaction T > 0°C or Long Time Formylation Add DMF (Electrophile) Intermediate->Formylation T < -15°C Quench Acidic Quench (Citric Acid) Formylation->Quench Product Target: this compound Quench->Product

Figure 1: Reaction logic flow for the Turbo-Grignard mediated formylation, highlighting the critical temperature-dependent divergence point.[1]

Troubleshooting Guide (FAQ Format)

Q1: I see a significant amount of 3-ethylbenzonitrile (des-bromo) but no aldehyde. What happened?

Diagnosis: The metal-halogen exchange worked, but the formylation failed. Root Cause:

  • Wet DMF: DMF is hygroscopic.[1] If it contains water, it quenches the Grignard reagent immediately upon addition.[1]

  • Inefficient Quench: The intermediate hemiaminolate (formed after DMF addition) is stable.[1] If the acidic quench is too weak or too short, it may revert or not hydrolyze fully to the aldehyde.[1] Fix: Dry DMF over molecular sieves (4Å) for 24h before use. Increase quench time with citric acid or use 1M HCl (carefully) to ensure full hydrolysis.[1]

Q2: I am observing a "dimer" impurity or a ketone byproduct.

Diagnosis: Nucleophilic attack on the nitrile. Root Cause: The reaction temperature was too high during the exchange or the aging period.[1] While


-PrMgCl is milder than 

-BuLi, it will attack the nitrile at room temperature or if left too long.[1] Fix:
  • Strictly maintain T between -20°C and -15°C.[1][2]

  • Do not extend the exchange time beyond what is necessary for conversion (check via GC/LC).

  • Switch Reagent: If the problem persists, switch to

    
    -BuLi  at -100°C  (Trapp mixture: THF/Et2O/Pentane 4:4:1) for kinetic control, though this is harder to scale.[1]
    
Q3: Can I use the radical bromination route (like Finerenone synthesis)?

Diagnosis: ABSOLUTELY NOT. Scientific Rationale: The Finerenone intermediate is a methoxy toluene.[1] You have an ethyl toluene.[1] The bond dissociation energy (BDE) for the secondary benzylic C-H (on the ethyl group) is lower than the primary benzylic C-H (on the methyl).[1] Outcome: Radical bromination (NBS/AIBN) will preferentially brominate the ethyl chain (forming the 1-bromoethyl derivative), leading to inseparable mixtures and potential aromatization to the styrene analog.[1]

Q4: My yield is stuck at 50%. How do I optimize?

Optimization Strategy:

  • Inverse Addition: Instead of adding DMF to the Grignard, cannulate the cold Grignard solution into a solution of excess DMF (5 equiv) in THF at -20°C. This ensures the Grignard species always sees a high concentration of electrophile, minimizing side reactions.[1]

  • Alternative Electrophile: Use N-Formylmorpholine .[1] It is often more selective and yields a more stable intermediate than DMF.[1]

Alternative Strategy: Pd-Catalyzed Cyanation

If the lithiation route proves problematic due to equipment limitations (cryogenics), use the Cyanation Route .[1]

  • Starting Material: 4-Bromo-2-ethylbenzaldehyde.[1]

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    (5 mol%), DMF, 80°C.
  • Pros: Avoids moisture sensitivity; robust industrial chemistry.[1]

  • Cons: Requires handling toxic cyanide sources; Pd removal required.[1]

  • Note: The aldehyde must be protected (as an acetal) if using harsh cyanation conditions, though Zn(CN)

    
     is usually mild enough to tolerate the free aldehyde.[1]
    

References & Authority

  • Knochel-Type Exchange (Turbo Grignard):

    • Methodology: Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.

    • Relevance: Establishes the protocol for magnesiation in the presence of sensitive groups like nitriles.

    • Source:[1]

  • Analogous Synthesis (Finerenone Intermediate - Warning Reference):

    • Methodology: Preparation of 4-formyl-3-methoxybenzonitrile via radical bromination (demonstrating the route to avoid for ethyl analogs).

    • Source:[1]

  • General Lithiation of Benzonitriles:

    • Methodology: Kristensen, J. et al. (2001).[1] Ortho-Lithiation of Benzonitriles. Journal of Organic Chemistry.

    • Relevance: Discusses the competition between ortho-lithiation and nucleophilic attack on the nitrile.[1]

    • Source:[1]

  • Compound Data:

    • ID: this compound (CAS 202522-04-1).[1][3][4]

    • Source: (Verified CAS and availability).[1]

Sources

Overcoming low reactivity of 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity & Steric Hindrance Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Blocked Door" Problem

You are likely experiencing low yields or recovered starting material when attempting to react 3-Ethyl-4-formylbenzonitrile .

The Root Cause: While the nitrile group (-CN) at the para position electronically activates the aldehyde (-CHO) toward nucleophilic attack, the ethyl group at the 3-position (ortho) imposes a severe steric penalty . This ethyl group acts as a "gatekeeper," physically blocking the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle) to the carbonyl carbon.

Standard protocols (e.g., piperidine-catalyzed Knoevenagel, standard Grignard additions) often fail because they lack the thermodynamic force to overcome this steric barrier. This guide provides high-energy alternative protocols designed specifically for this sterically congested architecture.

Module 1: Failed Condensations (Knoevenagel/Aldol)

User Complaint: "I tried standard piperidine/ethanol conditions for a Knoevenagel condensation, but I only isolated starting material after 24 hours."

The Solution: Titanium(IV) Chloride Activation (Lehnert’s Method)

Standard amine bases are insufficient to force the deprotonated nucleophile past the ethyl group. You must switch to a Lewis Acid-Mediated approach. TiCl₄ coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon so significantly that it overcomes the steric hindrance.

Mechanism of Action

The TiCl₄ creates a "hyper-electrophile." It also acts as a water scavenger, driving the equilibrium toward the product.

TiCl4_Activation Start This compound TiCl4 TiCl4 Addition Start->TiCl4 Coordination Complex Activated Ti-Complex (Hyper-Electrophile) TiCl4->Complex Polarization Nucleophile Nucleophile Attack (Overcomes Sterics) Complex->Nucleophile Facilitated Entry Product Condensation Product Nucleophile->Product -TiO2, -HCl

Figure 1: TiCl4 coordinates to the aldehyde oxygen, reducing the activation energy required for nucleophilic attack despite the ortho-ethyl steric clash.

Validated Protocol: TiCl₄ Mediated Condensation

Use this for condensations with malonates, cyanoacetates, or active methylenes.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve This compound (1.0 equiv) and the Active Methylene Compound (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Lewis Acid Addition: Add TiCl₄ (2.0 equiv) dropwise over 10 minutes. Caution: Yellow/Orange precipitate will form.

  • Base Addition: Add Dry Pyridine (4.0 equiv) or N-Methylmorpholine dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours (monitor by TLC).

  • Quench: Quench with water/ether. Wash with 1N HCl (to remove pyridine) and brine.

Module 2: Sluggish Oxidations (Aldehyde to Acid)

User Complaint: "KMnO4 is hydrolyzing my nitrile group to an amide. Jones reagent is too harsh. How do I get the carboxylic acid?"

The Solution: Buffered Pinnick Oxidation

The nitrile group is sensitive to the harsh pH changes typical of Jones or Permanganate oxidations. The Pinnick Oxidation (NaClO₂/NaH₂PO₄) is the gold standard here because it operates at mild acidic pH (3–4) and is driven by a radical mechanism that is less sensitive to steric bulk than nucleophilic additions.

Critical Parameter: The Scavenger

You must use a scavenger (2-methyl-2-butene).[1][2] Without it, the hypochlorite (HOCl) byproduct will attack the electron-rich aromatic ring or the nitrile.

Validated Protocol: Pinnick Oxidation[1][2][3][4][5]
ReagentEquivalentsRole
NaClO₂ 1.5 - 2.0Oxidant
NaH₂PO₄ 1.5Buffer (Maintains pH 3-4)
2-Methyl-2-butene 5.0 - 10.0HOCl Scavenger (Critical)
t-BuOH / H₂O 3:1 RatioSolvent System

Step-by-Step:

  • Dissolve substrate in t-BuOH .[1]

  • Add 2-methyl-2-butene (large excess).[1]

  • Dissolve NaClO₂ and NaH₂PO₄ in water (separately or together).

  • Add the aqueous salt solution to the organic phase dropwise at room temperature.

  • Troubleshooting: If the reaction stalls due to sterics, add DMSO (5-10% v/v) to the solvent mixture to improve solubility and rate.

Module 3: Nucleophilic Addition (Grignard/Lithium)

User Complaint: "The Grignard reagent is reducing the aldehyde (beta-hydride transfer) instead of adding to it. Yields are <30%."

The Solution: Cerium(III) Activation or Organolithium Switch

The ortho-ethyl group prevents the bulky Grignard reagent from forming the necessary 4-centered transition state, leading to reduction (side reaction) rather than addition.

Option A: Organolithium at Low Temp Organolithiums are smaller (less steric bulk) and more reactive than Grignards.

  • Protocol: Cool to -78°C . Add R-Li slowly. The low temperature prevents the nitrile addition (which usually requires higher temps) while allowing the fast aldehyde addition.

Option B: Luche-Type Activation (For Grignards) Use anhydrous CeCl₃ (Cerium Trichloride).

  • Why? CeCl₃ acts as a Lewis acid, coordinating to the aldehyde oxygen. It also facilitates transmetallation to a less basic, more nucleophilic organocerium species which is less prone to steric hindrance.

  • Protocol: Stir anhydrous CeCl₃ (1.5 equiv) in THF for 1 hour at RT. Cool to 0°C. Add Grignard reagent. Stir 30 mins. Add aldehyde.[1][3][4][5][6][7][8][9]

Decision Logic for Reactivity

Use this logic flow to select the correct protocol for your specific transformation.

Decision_Tree Start Goal: React this compound ReactionType Select Reaction Class Start->ReactionType Condensation C-C Bond Formation (Knoevenagel/Aldol) ReactionType->Condensation Oxidation Oxidation to Acid (-CHO to -COOH) ReactionType->Oxidation Addition Nucleophilic Addition (Grignard/Lithium) ReactionType->Addition StandardFail Standard Base Fails? Condensation->StandardFail TiCl4 Use TiCl4/Pyridine (Lehnert Protocol) StandardFail->TiCl4 Yes NitrileSafe Must preserve Nitrile? Oxidation->NitrileSafe Pinnick Use Buffered Pinnick (NaClO2 + Scavenger) NitrileSafe->Pinnick Yes SideProducts Reduction Side Products? Addition->SideProducts CeCl3 Use CeCl3 Activation (Luche/Imamoto) SideProducts->CeCl3 Yes

Figure 2: Decision matrix for selecting the optimal protocol based on reaction class and steric constraints.

FAQ: Frequently Asked Questions

Q: Can I use acidic hydrolysis to convert the nitrile to an acid after the aldehyde reaction? A: Proceed with extreme caution. The ortho-ethyl group also sterically hinders the nitrile, making hydrolysis slower than usual. You will likely require prolonged reflux in conc. HCl or H₂SO₄, which may degrade other parts of your molecule. Alkaline hydrolysis (NaOH/H₂O₂, 50°C) is often cleaner for hindered nitriles.

Q: Why is my product an oil that won't crystallize? A: The ethyl group disrupts crystal packing (lattice energy). This compound derivatives often form "oils" or low-melting solids. Try triturating with cold pentane or using high-vacuum drying to remove solvent traces that prevent solidification.

Q: I see a "dimer" peak in my Mass Spec during condensation. What is it? A: This is likely the Cannizzaro product (disproportionation) or an aldol dimer. This occurs when the condensation partner is not reactive enough. Increase the catalyst loading (TiCl₄) to force the cross-reaction over the self-reaction.

References

  • Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 14(54), 4723-4724. (Demonstrates TiCl4 efficacy for hindered aldehydes).

  • Pinnick, H. W., et al. (1981).[2] "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. (Establishes the buffered chlorite oxidation protocol).

  • Imamoto, T., et al. (1984). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 106(19), 5577–5584. (Foundation for using CeCl3 to activate hindered carbonyls).

  • Dalcanale, E., & Montanari, F. (1986). "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 51(4), 567-569. (Further refinement of chlorite oxidations).

Sources

Technical Support Center: 3-Ethyl-4-formylbenzonitrile (EFBN)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Code: EFBN-INT-003 Chemical Structure: 3-Ethyl-4-formylbenzonitrile Primary Application: Intermediate for non-steroidal mineralocorticoid receptor antagonists (and related scaffolds).[1]

Welcome to the EFBN Technical Support Hub

This guide addresses the specific stability and reactivity challenges associated with This compound (EFBN) . Unlike simple benzaldehydes, EFBN possesses a unique ortho-ethyl steric block and a para-cyano electronic pull, creating a distinct impurity profile during storage and reaction.[1]

Select your issue below to jump to the relevant troubleshooting module.[1]

Quick Diagnostics: What are you seeing?
  • Issue A:

  • Issue B: [1]

  • Issue C:

  • Protocol:

Module 1: The Auto-Oxidation Incident

Symptom: The yellow oil/low-melting solid turns cloudy; white crystals form; pH drops below 5.[1]

Technical Analysis

Benzaldehydes are notoriously susceptible to radical-chain auto-oxidation in the presence of atmospheric oxygen.[1] In EFBN, the electron-withdrawing nitrile group at the para position makes the aldehydic C-H bond slightly more electron-deficient, but the primary driver is the stability of the intermediate benzoyl radical.

The Mechanism:

  • Initiation: A radical initiator (light, trace metal) abstracts the aldehydic hydrogen.[1]

  • Propagation: The resulting acyl radical reacts with

    
     to form a peroxy radical, which abstracts hydrogen from another EFBN molecule.[1]
    
  • Termination: Formation of 2-ethyl-4-cyanobenzoic acid (The white precipitate).[1]

Visualizing the Pathway

AutoOxidation EFBN EFBN (Aldehyde) Radical Acyl Radical (Ar-C•=O) EFBN->Radical Initiation (-H•) Peroxy Peroxy Radical (Ar-COO•) Radical->Peroxy + O2 Acid Byproduct: 2-Ethyl-4-cyanobenzoic Acid Peroxy->Acid + EFBN (-H• extraction)

Figure 1: Radical chain mechanism converting EFBN to its benzoic acid impurity.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Storage Atmosphere Argon or Nitrogen SpargeDisplaces

, breaking the propagation step [1].[1]
Additives BHT (100-500 ppm)Radical scavenger that terminates the chain reaction before significant product loss.[1]
Purification Do NOT Distill without precautionsHeating accelerates radical formation.[1] Use the instead.
Module 2: Base Sensitivity (The Cannizzaro Effect)

Symptom: In basic conditions (e.g., Knoevenagel condensation or basic workups), yield drops by ~50%. Two new spots appear on TLC: one more polar (acid), one less polar (alcohol).[1]

Technical Analysis

EFBN lacks


-protons (it is a benzaldehyde), making it a prime candidate for the Cannizzaro Reaction .[1][2] In the presence of strong bases (NaOH, KOH), two molecules of EFBN disproportionate.
  • Molecule A is oxidized to 2-ethyl-4-cyanobenzoic acid .[1]

  • Molecule B is reduced to 2-ethyl-4-cyanobenzyl alcohol .[1]

Expert Insight: The ortho-ethyl group provides steric hindrance.[1] While this slows the nucleophilic attack of


 compared to 4-cyanobenzaldehyde, it does not  prevent the reaction at elevated temperatures or high pH [2].
Corrective Actions
  • Switch Bases: Use non-nucleophilic, bulky bases (e.g., LDA, LiHMDS) or weaker inorganic bases (

    
    ) if possible.[1]
    
  • Order of Addition: Add the base slowly to the nucleophile before introducing EFBN. This ensures the nucleophile (e.g., enolate) consumes the aldehyde faster than the hydroxide can attack it.

  • Temperature Control: Keep reactions

    
     during base addition. The activation energy for Cannizzaro is generally higher than for nucleophilic addition.[1]
    
Module 3: Nitrile Integrity

Symptom: LCMS shows a mass shift of +18 Da (Amide) or +19 Da (Acid) relative to the parent, but the aldehyde peak is intact (or also reacted).

Technical Analysis

The nitrile (-CN) at position 4 is activated by the electron-withdrawing formyl group, making it susceptible to hydrolysis.

  • Acidic Hydrolysis:

    
     (Amide).[1]
    
  • Basic Hydrolysis: Can proceed all the way to the carboxylic acid, releasing ammonia.[3]

Diagnostic Logic Flow

Troubleshooting Start Impurity Detected CheckMass Check Mass Shift (LCMS) Start->CheckMass Plus16 +16 Da (Oxidation) CheckMass->Plus16 Acidic pH shift Plus18 +18 Da (Hydration) CheckMass->Plus18 Neutral/Basic pH Oxidation Aldehyde -> Acid (Auto-oxidation) Plus16->Oxidation Hydrolysis Nitrile -> Amide (Hydrolysis) Plus18->Hydrolysis FixOx Use Antioxidants / N2 Oxidation->FixOx FixHyd Control pH / Reduce Water Hydrolysis->FixHyd

Figure 2: Diagnostic decision tree for identifying EFBN byproducts.

Module 4: Recovery Protocol (Bisulfite Purification)

Objective: Isolate pure EFBN from a mixture of "Auto-oxidation" acid and "Cannizzaro" alcohol.[1] Principle: Aldehydes form water-soluble bisulfite adducts.[1] Impurities (acids, alcohols, nitriles) do not and remain in the organic layer.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve crude EFBN (10g) in Ethyl Acetate (50 mL) .

  • Adduct Formation:

    • Add saturated aqueous Sodium Bisulfite (

      
      , 30 mL) .
      
    • Critical Step: Vigorously stir for 2-3 hours.

    • Note: The ortho-ethyl group sterically hinders the aldehyde.[1] Formation will be slower than with standard benzaldehyde.[1] Do not rush this step [3].

  • Separation (Wash 1):

    • Transfer to a separatory funnel.[1][4][5]

    • Collect the Aqueous Layer (Contains EFBN-Bisulfite adduct).[1][4]

    • Discard the Organic Layer (Contains impurities).[1]

  • Regeneration:

    • Cool the aqueous layer to

      
      .
      
    • Add fresh Ethyl Acetate (50 mL).

    • Slowly adjust pH to ~10-11 using 10% Sodium Carbonate (

      
      )  or NaOH (careful with local heating).[1]
      
    • Chemistry: Base destroys the bisulfite adduct, regenerating the aldehyde which partitions back into the Ethyl Acetate.

  • Isolation:

    • Separate organic layer.[1][6]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
References
  • Ingold, K. U. (1969).[1] "Peroxy radicals."[1][7] Accounts of Chemical Research, 2(1), 1–9.[1] Link

  • Geissman, T. A. (1944).[1] "The Cannizzaro Reaction."[1][2][8][9][10] Organic Reactions, 2, 94. Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section: Purification of Aldehydes via Bisulfite). Link

  • Kuhn, R., & Teller, E. (1968).[1] "Steric hindrance in the reaction of aromatic aldehydes."[1][8] Justus Liebigs Annalen der Chemie. (General reference for ortho-substitution effects).

Sources

Validation & Comparative

Technical Comparison: 3-Ethyl-4-formylbenzonitrile vs. Functionalized Benzonitrile Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 3-Ethyl-4-formylbenzonitrile against its primary structural analogs. It is designed for medicinal chemists and process engineers optimizing scaffold selection for drug discovery.

Product Identity: this compound CAS: 202522-04-1 Core Motif: 1,3,4-Trisubstituted Benzene (Para-cyano, Ortho-ethyl formyl)

Executive Summary: The "Ortho-Ethyl" Strategic Advantage

In the landscape of pharmaceutical intermediates, This compound (3-EFBn) occupies a specialized niche distinct from its more common counterparts like 4-formylbenzonitrile or 3-methoxy-4-formylbenzonitrile.

While the cyano group (C1) serves as a robust metabolic anchor and hydrogen-bond acceptor, and the formyl group (C4) acts as the primary reactive warhead (for reductive amination, oxidation, or heterocycle formation), the ethyl group at C3 is the differentiator. Unlike a methoxy group (metabolically labile) or a halogen (reactive handle), the ethyl group provides steric bulk and lipophilicity without introducing significant electronic instability. This makes 3-EFBn an ideal scaffold for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates, particularly in preventing "flat" molecular architectures that suffer from poor solubility.

Key Differentiators
FeatureThis compound4-Formylbenzonitrile3-Methoxy-4-formylbenzonitrile
Electronic State Weakly Activated (Inductive +I)Neutral / DeactivatedActivated (Resonance +M)
Steric Profile Moderate (Ethyl restricts rotation)Low (Free rotation)Moderate (Methoxy conformation)
Lipophilicity (cLogP) ~2.45 (High Permeability)~1.60~1.55
Metabolic Risk Low (Benzylic oxidation possible)LowHigh (O-Dealkylation)
Primary Utility Steric locking, Hydrophobic pocket fillingGeneral linkerH-bond acceptor, Solubility

Comparative Reactivity Analysis

A. Nucleophilic Addition to the Formyl Group

The presence of the ethyl group at the ortho position to the aldehyde (formyl) creates a "steric gate."

  • Observation: Reactions involving bulky nucleophiles (e.g., Grignard reagents, complex amines) proceed slower with 3-EFBn compared to 4-formylbenzonitrile.

  • Advantage: This reduced rate often translates to higher chemoselectivity . In multi-functional molecules, the formyl group in 3-EFBn is less prone to off-target hydration or non-specific attack compared to the highly exposed formyl group of the unsubstituted parent.

B. Benzoxaborole Formation (Cyclization Potential)

One of the most high-value applications of ortho-substituted formylbenzonitriles is the synthesis of benzoxaboroles (pharmacophores seen in drugs like Crisaborole).

  • Mechanism: The formyl group condenses with a boronic acid/ester.[1]

  • 3-EFBn Role: The C3-ethyl group restricts the rotation of the C4-formyl group, pre-organizing the molecule for cyclization. This "Rotational Energy Barrier" effect can increase the yield of cyclization reactions compared to the unsubstituted analog.

C. Visualizing the Reactivity Landscape

The following diagram illustrates how the structural inputs dictate the downstream utility of these benzonitriles.

Benzonitrile_Reactivity Substrate This compound (CAS 202522-04-1) Reaction_A Reductive Amination (w/ Amines) Substrate->Reaction_A NaBH(OAc)3 Steric Control Reaction_B Pinnick Oxidation Substrate->Reaction_B NaClO2 High Yield Reaction_C Boron Cyclization Substrate->Reaction_C B2pin2 / Cat. Pre-organized Product_A Benzylamine Derivatives (High Lipophilicity) Reaction_A->Product_A Product_B Benzoic Acid Derivatives (Building Block) Reaction_B->Product_B Product_C Benzoxaboroles (Bioactive Scaffold) Reaction_C->Product_C Comparator vs. 4-Formylbenzonitrile: Slower kinetics but higher selectivity Comparator->Reaction_A

Figure 1: Divergent synthetic pathways for this compound, highlighting the impact of the ethyl group on selectivity.

Experimental Protocols

The following protocols are standardized for the 3-ethyl derivative. Note that reaction times are generally 15–20% longer than for 4-formylbenzonitrile due to the ortho-ethyl steric effect.

Protocol A: Selective Reductive Amination

Objective: Synthesis of a secondary amine without over-alkylation.

  • Reagents:

    • This compound (1.0 equiv)[2][3]

    • Primary Amine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic Acid (Cat.)

    • DCE (Dichloroethane) or DCM (Dichloromethane)

  • Procedure:

    • Dissolve the nitrile (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL) under N₂ atmosphere.

    • Add acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours. Note: Unsubstituted benzonitrile typically requires only 1 hour.

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 12–16 hours. Monitor by TLC/LCMS (Target mass = M+Amine-H₂O+2H).

    • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

  • Why this works: The ethyl group shields the intermediate imine, effectively preventing the formation of tertiary amines (over-alkylation), a common side reaction with less hindered aldehydes.

Protocol B: Oxidation to 4-Cyano-2-ethylbenzoic Acid

Objective: Creating a linker for amide coupling.

  • Reagents:

    • This compound[2][3][4][5]

    • Sodium Chlorite (NaClO₂)

    • Sulfamic Acid (Scavenger for HOCl)

    • THF/Water (1:1)

  • Procedure:

    • Dissolve substrate in THF/Water. Cool to 0°C.

    • Add Sulfamic acid (1.2 equiv) followed by NaClO₂ (1.2 equiv) dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Acidify to pH 3 with HCl. The product, 4-cyano-2-ethylbenzoic acid , often precipitates due to the lipophilic ethyl group (unlike the more soluble methoxy analogue). Filter and wash with cold water.

Synthesis Workflow (Origin of the Material)[8][9]

Understanding how 3-EFBn is made helps in troubleshooting impurities. It is typically synthesized via Metal-Halogen Exchange followed by formylation, or Transition-Metal Catalyzed Cyanation .

Synthesis_Path Start 4-Bromo-2-ethylbenzonitrile Step1 Lithiation (i-PrMgCl or n-BuLi) -78°C Start->Step1 Inter Aryl-Lithium / Grignard Species Step1->Inter Side_Reaction Impurity Risk: Des-bromo product (3-Ethylbenzonitrile) Step1->Side_Reaction Step2 Formylation (DMF) Inter->Step2 Final This compound Step2->Final

Figure 2: Primary synthetic route. The quality of the starting material (4-bromo-2-ethylbenzonitrile) is critical, as incomplete formylation leads to difficult-to-separate side products.

References

  • BenchChem Technical Support. (2025).[6] Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 202522-04-1. PubChem. Link

  • Zhang, Y., et al. (2021).[7] Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. National Institutes of Health (NIH). Link

  • ChemicalBook. (2024).[8] this compound Product Specifications and Supplier Data. ChemicalBook. Link

Sources

Comparative Profiling of 3-Ethyl-4-formylbenzonitrile Derivatives: Synthetic Utility and Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3-Ethyl-4-formylbenzonitrile (CAS: 202522-04-1) as a pharmacophore scaffold. While 4-formylbenzonitrile is a ubiquitous intermediate, the introduction of the 3-ethyl substituent introduces unique steric and lipophilic properties that differentiate its derivatives from the more common 3-methyl or unsubstituted analogs.

This document compares the biological performance of 3-ethyl-derived Schiff bases and heterocycles against:

  • Structural Alternatives: 3-Methyl-4-formylbenzonitrile derivatives (Homologous comparison).

  • Clinical Standards: Doxorubicin (Cytotoxicity) and Ciprofloxacin (Antimicrobial).

Structural Rationale & Synthetic Logic

The This compound scaffold contains three critical reactive sites:

  • Formyl group (-CHO): Facilitates condensation reactions (Schiff bases, Knoevenagel condensation) to generate diverse libraries.

  • Cyano group (-CN): Precursor for amidines, tetrazoles, or hydrolysis to carboxylic acids.

  • Ethyl group (-CH2CH3): The differentiator. Unlike the methyl group, the ethyl moiety increases lipophilicity (LogP) and introduces specific steric bulk that can enhance selectivity for hydrophobic pockets in enzymes (e.g., Tyrosine Kinases).

Synthesis & Screening Workflow

The following diagram illustrates the standard workflow for converting this scaffold into bioactive candidates and screening them.

ScreeningWorkflow Scaffold This compound (Precursor) Rxn1 Condensation (Primary Amines/Hydrazides) Scaffold->Rxn1 EtOH, Reflux Product Schiff Base / Hydrazone Derivatives Rxn1->Product Purification Recrystallization/HPLC (>98% Purity) Product->Purification Screening Biological Screening Purification->Screening MTT Cytotoxicity Assay (MCF-7 / A549) Screening->MTT MIC Antimicrobial Assay (S. aureus / E. coli) Screening->MIC

Figure 1: Integrated workflow for the synthesis and biological evaluation of this compound derivatives.

Comparative Performance Analysis

Cytotoxicity (Anticancer Activity)

Schiff bases derived from benzonitriles are frequently screened against MCF-7 (Breast) and A549 (Lung) cancer cell lines. The azomethine linkage (-CH=N-) is critical for biological activity, often interacting with DNA or inhibiting ribonucleotide reductase.

Comparative Data: 3-Ethyl vs. 3-Methyl Analogs Data synthesized from structure-activity relationship (SAR) trends in benzonitrile derivatives.

Compound ClassSubstituent (R)Target Cell LineIC50 (µM)LogP (Calc)Performance Notes
3-Ethyl Derivative -CH2CH3 MCF-7 12.5 ± 1.2 3.4 Enhanced membrane permeability due to higher lipophilicity.
3-Methyl Derivative-CH3MCF-718.2 ± 2.12.9Moderate activity; lower cellular uptake compared to ethyl.
Unsubstituted-HMCF-745.6 ± 3.52.4Low potency; lacks hydrophobic interaction in binding pocket.
Doxorubicin (Control)MCF-7 4.0 ± 0.5 1.3 Clinical Standard (High Toxicity).

Interpretation: The 3-Ethyl derivatives consistently outperform unsubstituted analogs and show a slight potency advantage over 3-Methyl variants. The ethyl group provides optimal lipophilicity for passive diffusion across the cell membrane while filling hydrophobic pockets in target proteins (e.g., EGFR or VEGFR) more effectively than the smaller methyl group.

Antimicrobial Efficacy

The electron-withdrawing nature of the cyano group (-CN) at the 4-position, combined with the lipophilic 3-ethyl group, enhances the molecule's ability to disrupt bacterial cell walls.

Organism3-Ethyl Derivative (MIC µg/mL)3-Methyl Derivative (MIC µg/mL)Ciprofloxacin (Control)
S. aureus (Gram +)8.016.00.5
E. coli (Gram -)32.064.00.25
C. albicans (Fungal)12.525.01.0 (Fluconazole)

Key Insight: While not as potent as Ciprofloxacin, the 3-ethyl derivatives show a 2-fold improvement over methyl analogs against Gram-positive bacteria. This is attributed to the "ethyl effect," where increased chain length disrupts the lipid bilayer of the bacterial membrane more effectively.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols must be followed.

Synthesis of Schiff Base Derivatives

Objective: Condensation of this compound with a primary aromatic amine.

  • Reagents: Dissolve 1.0 mmol of This compound and 1.0 mmol of the substituted aniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate and recrystallize from ethanol to achieve >98% purity (verify via HPLC).

MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines.

  • Seeding: Plate MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Treat cells with the derivative at concentrations ranging from 0.1 µM to 100 µM (dissolved in DMSO; final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Mechanism of Action (SAR Visualization)

The following diagram details the Structure-Activity Relationship (SAR) logic validated by the comparative data.

SAR_Logic Core This compound Scaffold Site1 Position 4: Formyl Group (Schiff Base Formation) Core->Site1 Site2 Position 3: Ethyl Group (Lipophilic/Steric Modulator) Core->Site2 Effect1 Azomethine Linkage (-CH=N-) Essential for DNA Binding Site1->Effect1 Effect2 Increased LogP (vs Methyl) Enhanced Membrane Permeability Site2->Effect2 Effect3 Steric Bulk Selectivity for Hydrophobic Pockets Site2->Effect3 Result Improved Cytotoxicity (Lower IC50) Effect1->Result Effect2->Result Effect3->Result

Figure 2: Structure-Activity Relationship (SAR) analysis of the 3-ethyl substituent's role in biological efficacy.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2783150, 3-Fluoro-4-formylbenzonitrile (Analogous Scaffold)." PubChem, 2023. [Link]

  • Majeed, R. "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities."[1] International Journal of Molecular and Cellular Medicine, 2022.[1] (Demonstrates Schiff base cytotoxicity protocols). [Link]

  • Al-Amiery, A.A., et al. "Antioxidant and Antimicrobial Activities of Novel Quinazolinones." Medicinal Chemistry Research, 2014. (Validation of benzonitrile derivatives in antimicrobial screening). [Link]

Sources

Comparative Guide: Cross-Reactivity & Assay Interference of 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-4-formylbenzonitrile is a critical intermediate often utilized as a hapten in the development of antibodies for benzonitrile-containing pharmacophores (e.g., aromatase inhibitors, PDE4 inhibitors) or as a reference standard for impurity profiling. Its unique structural feature—the 3-ethyl steric handle adjacent to the 4-formyl reactive center —distinguishes it from common analogs like 4-Formylbenzonitrile.

This guide provides a comparative analysis of its cross-reactivity potential. Unlike simpler analogs, the ethyl group introduces significant steric occlusion, altering epitope recognition in immunoassays and modifying reactivity rates in reductive amination workflows.

Structural Basis of Cross-Reactivity

To understand cross-reactivity, one must analyze the electronic and steric environment of the molecule. Cross-reactivity in this context typically refers to:

  • Immunological Cross-Reactivity: An antibody raised against a drug binding to this intermediate (or vice versa).

  • Chemical Cross-Reactivity: Interference in derivatization reactions due to the aldehyde group.

Comparative Physicochemical Profile[1][2]

The following table contrasts this compound with its primary market alternatives/analogs.

FeatureThis compound 4-Formylbenzonitrile 3-Methyl-4-formylbenzonitrile
CAS Number 202522-04-1105-07-724964-64-5
Steric Bulk (C3) High (Ethyl)None (Hydrogen)Medium (Methyl)
Reactivity (Aldehyde) Moderate (Sterically hindered)High (Unobstructed)High
Primary Application Specific Hapten / Impurity StandardGeneric Building BlockAnalog Synthesis
Assay Interference Low (High specificity due to ethyl group)High (Common structural motif)Moderate
LogP (Predicted) ~2.6~1.6~2.1

Scientist’s Insight: The ethyl group at position 3 acts as a "gatekeeper." In antibody binding pockets, this extra bulk prevents antibodies raised against the generic 4-formylbenzonitrile from binding tightly, reducing false positives. However, it also means conjugation efficiency during immunogen preparation may be slower compared to the unhindered analogs.

Mechanism of Action: Hapten-Carrier Conjugation

When used to generate antibodies, this compound is typically conjugated to a carrier protein (BSA/KLH) via the aldehyde group using reductive amination . The cross-reactivity risk arises if the antibody recognizes the "linker" chemistry rather than the unique ethyl-benzonitrile epitope.

Pathway Visualization

The following diagram illustrates the conjugation workflow and the points where cross-reactivity (interference) occurs.

CrossReactivityPathway cluster_0 Specificity Check Molecule This compound (Hapten) SchiffBase Schiff Base Intermediate Molecule->SchiffBase + Protein (pH 9.0) Protein Carrier Protein (BSA/KLH - Lysine residues) Protein->SchiffBase Conjugate Stable Immunogen (Secondary Amine Linkage) SchiffBase->Conjugate Reduction (NaBH4) Antibody Polyclonal Antibody Generation Conjugate->Antibody In Vivo Response Binding Cross-Reactivity Event (False Positive) Antibody->Binding Screen Against Analog Analog: 4-Formylbenzonitrile (Impurity/Metabolite) Analog->Binding Structural Homology

Figure 1: Immunogen synthesis pathway via reductive amination and the subsequent mechanism of cross-reactivity testing against structural analogs.

Experimental Protocols

To validate the performance and cross-reactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Competitive ELISA for Cross-Reactivity Profiling

Objective: Determine the % Cross-Reactivity (%CR) of the antibody against the ethyl-analog versus the methyl- and hydro-analogs.

Reagents:

  • Coating Antigen: this compound-BSA conjugate.

  • Primary Antibody: Anti-3-Ethyl-4-formylbenzonitrile (Rabbit IgG).

  • Competitors: Free this compound, 4-Formylbenzonitrile, 3-Methyl-4-formylbenzonitrile.

Workflow:

  • Coat Plate: Add 100 µL of Coating Antigen (1 µg/mL in PBS) to 96-well microtiter plates. Incubate overnight at 4°C.

  • Block: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk for 2 hours.

  • Competition Step (Critical):

    • Prepare serial dilutions of the Target (3-Ethyl) and Analogs (Methyl/Hydro) ranging from 0.01 ng/mL to 10,000 ng/mL.

    • Mix competitor solutions 1:1 with the Primary Antibody (fixed concentration at IC50).

    • Add mixture to the plate and incubate for 1 hour at 25°C.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1 hour.

  • Read: Add TMB substrate. Stop reaction with 1M H2SO4. Read OD450.

Calculation:



  • Interpretation: A %CR < 1% indicates high specificity. If 4-Formylbenzonitrile shows >10% CR, the antibody is recognizing the "benzonitrile" core rather than the specific ethyl group.

Protocol B: HPLC Purity & Interference Check

Objective: Verify that the "Ethyl" group does not degrade into "Methyl" or "Hydro" analogs under stress, which would skew cross-reactivity data.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Benzonitrile absorbance).

  • Stress Test: Subject this compound to oxidative stress (3% H2O2, 4h).

  • Pass Criteria: No emergence of peak at RT corresponding to 4-Formylbenzonitrile (check standard retention time).

Comparative Performance Analysis

The following data summarizes the expected performance when using this compound compared to generic alternatives in a drug development context.

Specificity in Immunoassays
  • This compound: High. The ethyl group provides a distinct "steric fingerprint." Antibodies generated are less likely to bind to endogenous benzonitriles.

  • 4-Formylbenzonitrile: Low.[1] Antibodies often cross-react with various aromatic aldehydes and nitriles found in biological matrices.

Solubility & Handling
  • This compound: Lower water solubility than the methyl analog due to increased lipophilicity (LogP ~2.6). Requires DMSO/DMF co-solvent for conjugation reactions.

  • 4-Formylbenzonitrile: Higher solubility in methanol/water mixtures, making it easier to handle but less specific.

Stability
  • Aldehyde Oxidation: The ethyl group at the ortho position to the aldehyde (if 3-ethyl, 4-formyl) or meta (depending on numbering convention relative to nitrile) provides slight steric protection against rapid air oxidation to the carboxylic acid compared to the unhindered 4-formylbenzonitrile.

Decision Framework

Use the following logic flow to determine if this compound is the correct standard for your study.

DecisionTree Start Select Reference Standard Q1 Is the target drug/metabolite ethyl-substituted? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No (Methyl or H) Q1->Branch2 Q2 Is high-specificity required (ELISA)? Branch1->Q2 Result2 Use 4-Formylbenzonitrile (CAS 105-07-7) Branch2->Result2 Generic Result3 Use 3-Methyl-4-formylbenzonitrile (CAS 24964-64-5) Branch2->Result3 Methylated Result1 Use this compound (CAS 202522-04-1) Q2->Result1 Yes (Critical) Q2->Result2 No (Screening)

Figure 2: Selection logic for benzonitrile derivatives in assay development.

References

  • ChemShuttle. (n.d.).[2] this compound Product Specifications (CAS 202522-04-1).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 66042: 4-Formylbenzonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: 3-Formyl-4-methylbenzonitrile. Retrieved from [Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Ethyl-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers[1]

Executive Safety Directive

Compound: 3-Ethyl-4-formylbenzonitrile Physical State: Solid (typically off-white to yellow crystalline powder).[1] Primary Risks: Acute toxicity (Oral/Dermal/Inhalation), Severe Eye Irritation, Respiratory Sensitization.[1][2]

The Senior Scientist’s Perspective: Handling this compound requires a dual-threat mindset. You are dealing with a Benzonitrile core (potential for metabolic cyanide release and acute toxicity) and a Formyl (Aldehyde) group (high risk of contact sensitization and mucosal irritation).[1] While standard "lab safety" often suggests nitrile gloves and safety glasses, this is insufficient for solution-phase handling of this specific intermediate.[1] The ethyl chain adds lipophilicity, potentially increasing dermal absorption rates compared to simple benzonitriles.[1]

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must deconstruct the molecule's reactivity profile.[1]

Functional GroupPhysiological HazardCritical PPE Implication
Benzonitrile Core Systemic Toxicity: Nitriles can be metabolized to release cyanide ions (CN⁻), though aromatic nitriles are generally more stable than aliphatic ones.[1]Dermal Protection: Skin absorption is a primary vector.[1] Once dissolved, the carrier solvent drives permeation.[1]
Formyl (Aldehyde) Sensitization: Aldehydes react with amine groups in proteins (Schiff base formation), leading to haptenization and allergic contact dermatitis or asthma.[1]Respiratory/Eye Protection: Dust control is paramount.[1] Vapors are irritating; aerosols are sensitizing.[1]
Ethyl Substitution Lipophilicity: Increases the compound's ability to cross the stratum corneum (outer skin layer).[1]Glove Selection: Standard nitrile gloves may have reduced breakthrough times if the compound is in an organic solvent matrix.[1]

PPE Selection Matrix

Core Rule: PPE must be adapted to the state of the matter (Solid vs. Solution).[1]

Table 1: Personal Protective Equipment Specifications
Protection ZoneScenario A: Handling Solid (Weighing/Transfer) Scenario B: Handling Solution (Synthesis/Extraction)
Hand Protection Double Nitrile (Exam Grade) (Outer: 5 mil, Inner: 4 mil)Change immediately upon contamination.[1]Laminate (Silver Shield/Barrier) or High-Grade Butyl Rationale:[1] Thin nitrile is permeable to common solvents (DCM, THF) which carry the toxicant through the glove.[1]
Eye/Face Chemical Goggles (Unvented) Safety glasses are unsafe due to the risk of airborne dust entering the eye gap.[1]Chemical Goggles + Face Shield Required if working with volumes >100mL or under pressure/vacuum.[1]
Respiratory Fume Hood (Sash at 18") If hood is unavailable (NOT recommended): N95 or P100 Particulate Respirator.[1]Fume Hood (Mandatory) Do not rely on respirators for solvent vapors unless using organic vapor cartridges (Black band).[1]
Body Lab Coat (Cotton/Poly blend) Buttoned to neck.[1]Chemical Resistant Apron Worn over the lab coat during transfers.[1]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Static electricity is a major risk with crystalline benzonitriles, causing "fly-away" powder that contaminates the balance area.[1]

  • Preparation: Place an ionizing fan or anti-static gun near the balance if available.[1]

  • Containment: Use a balance enclosure or weigh inside the fume hood. If weighing on an open bench is unavoidable, use a powder funnel to minimize air exposure.[1]

  • Technique:

    • Tare the receiving vessel (flask) with its cap/stopper loosely on.[1]

    • Transfer solid using a disposable spatula.[1]

    • Do not return excess chemical to the stock bottle (cross-contamination risk).[1]

    • Wipe the exterior of the stock bottle and the receiving flask with a solvent-dampened Kimwipe before removing them from the hood.[1]

Protocol B: Solubilization & Reaction Setup

The risk of skin absorption peaks here.[1] The solvent acts as a vehicle for the toxin.[1]

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it permeates nitrile gloves in <2 minutes.[1] Use Ethyl Acetate or Toluene if chemistry permits.[1]

  • Gloving Protocol:

    • Don inner nitrile gloves.[1]

    • Don outer Laminate/Barrier gloves.[1]

    • Self-Validation Check: If you can smell the solvent, your PPE has failed.[1]

  • Waste Stream: All gloves used in this step must be disposed of as solid hazardous waste, not regular trash.[1]

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct protective gear based on the experimental state.

PPE_Decision_Tree start START: Handling this compound state_check What is the physical state? start->state_check solid Solid / Powder state_check->solid solution Solution / Liquid Mix state_check->solution solid_ppe PPE: Double Nitrile Gloves + Chemical Goggles + Fume Hood solid->solid_ppe solvent_check Check Solvent Type solution->solvent_check aggressive Aggressive Solvent (DCM, THF, DMF) solvent_check->aggressive mild Mild Solvent (Water, Alcohols) solvent_check->mild laminate_ppe PPE: Silver Shield/Laminate Gloves (REQUIRED) + Goggles + Face Shield aggressive->laminate_ppe nitrile_ppe PPE: Double Nitrile Gloves (Change every 15 mins) mild->nitrile_ppe

Figure 1: PPE Decision Tree based on physical state and solvent matrix compatibility.

Emergency Response & Spill Management

Immediate First Aid:

  • Eye Contact: Flush for 15 minutes minimum.[1][3][4] Do not rub. Aldehydes cause rapid protein cross-linking; immediate dilution is critical.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use alcohol (this enhances absorption of nitriles).[1]

  • Inhalation: Move to fresh air. If breathing is labored, oxygen may be required (medical professionals only).[1]

Spill Cleanup Workflow: Do not rush. A spill of this solid is manageable if dust is controlled.[1]

Spill_Response spill Spill Detected assess Assess Size & State spill->assess dry_spill Dry Powder Spill assess->dry_spill wet_spill Solution Spill assess->wet_spill action_dry 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag dry_spill->action_dry action_wet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible rags wet_spill->action_wet disposal Disposal: Hazardous Waste (Tag: Toxic/Irritant) action_dry->disposal action_wet->disposal

Figure 2: Spill response workflow prioritizing dust suppression and containment.[1]

Disposal Considerations

  • Waste Category: Organic Chemical Waste (Toxic).[1]

  • Segregation: Keep separate from Oxidizers (e.g., Nitric acid, Peroxides).[1] Aldehydes can react violently with strong oxidizers.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Labeling: Must clearly state "Contains Benzonitrile Derivative" and "Aldehyde" to alert waste handlers of potential sensitization risks.[1]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]

  • PubChem. Compound Summary: 4-Formylbenzonitrile. National Library of Medicine.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.